4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Description
Properties
IUPAC Name |
[4-(oxan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXSFTGOFNZCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656215 | |
| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313761-97-5 | |
| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a validated synthesis and purification protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical causality behind experimental choices, ensuring protocols are robust and reproducible for professionals in drug discovery and development.
Introduction: Strategic Importance in Synthesis
Arylboronic acids are foundational pillars in contemporary synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] The title compound, 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, is of particular interest. The tetrahydropyran (THP) moiety serves as a lipophilic, metabolically stable group that can enhance solubility and influence the pharmacokinetic profile of a final active pharmaceutical ingredient (API).[2] The methoxy linker provides flexibility, positioning the bulky THP group away from the sterically sensitive biaryl core during coupling. This guide offers a deep dive into the practical synthesis and application of this valuable building block.
Physicochemical Properties & Data
A thorough understanding of a reagent's physical and chemical properties is critical for its effective use and safe handling.
| Property | Value | Source(s) |
| CAS Number | 1313761-97-5 | [3][4] |
| Molecular Formula | C₁₂H₁₇BO₄ | [3] |
| Molecular Weight | 236.08 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is most reliably achieved through a two-step process: first, the preparation of a key aryl bromide intermediate, followed by a lithium-halogen exchange and subsequent borylation. This method offers high yields and a clear path to the final product.[1]
Logical Flow of Synthesis
The overall synthetic strategy is outlined below. It begins with the etherification of 4-bromophenol to install the THP-methoxy group, followed by conversion of the aryl bromide to the target boronic acid.
Caption: Synthetic pathway from 4-bromophenol to the target boronic acid.
Step 1: Synthesis of 2-(((4-Bromophenyl)methoxy)methyl)tetrahydro-2H-pyran
Causality: The Mitsunobu reaction is selected for this etherification due to its mild conditions and high functional group tolerance. It reliably couples the phenolic hydroxyl group with the primary alcohol of the THP sidechain without requiring harsh bases or high temperatures that could lead to side reactions.
Experimental Protocol:
-
To a stirred solution of 4-bromophenol (1.0 eq.), (tetrahydro-2H-pyran-2-yl)methanol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate product.
Step 2: Synthesis of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid
Causality: The lithium-halogen exchange using n-butyllithium is a classic and highly efficient method for generating an aryllithium species from an aryl bromide.[1] This potent nucleophile is then trapped with an electrophilic boron source, typically an trialkyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid. The reaction must be conducted at very low temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium intermediate.
Experimental Protocol:
-
Dissolve the intermediate, 2-(((4-bromophenyl)methoxy)methyl)tetrahydro-2H-pyran (1.0 eq.), in anhydrous THF (0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
To this solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification Protocol
Causality: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines). A common and effective purification technique involves an acid-base extraction or recrystallization.
-
Suspend the crude product in a suitable solvent mixture (e.g., heptane/ethyl acetate).
-
Stir the slurry at room temperature or with gentle heating to break up any clumps.
-
Filter the solid and wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
If further purification is needed, recrystallization from a solvent system such as water/acetonitrile or toluene can be employed.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[6][7]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol
Causality: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A common and robust system involves a palladium(II) precatalyst like Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination. An inorganic base like potassium carbonate is required to activate the boronic acid to a more nucleophilic boronate species. A mixed solvent system, such as dioxane and water, helps to solubilize both the organic and inorganic reagents.[8]
Reaction Setup:
-
To a reaction vial, add the aryl halide (e.g., a substituted aryl bromide, 1.0 eq.), 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the boronic acid.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation and anhydride formation.[5]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust. As with all boronic acids, avoid contact with skin and eyes.[3] The ether linkage is generally stable, but strong acidic conditions should be avoided to prevent potential cleavage of the THP group.
Conclusion
4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is a strategically important building block for medicinal chemistry and materials science. Its synthesis via a reliable lithiation-borylation pathway and its application in the robust Suzuki-Miyaura coupling reaction make it an accessible and valuable tool. By understanding the chemical principles behind the described protocols, researchers can confidently and effectively utilize this reagent to construct complex molecular architectures.
References
-
Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
-
MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid Product Page. Available at: [Link]
-
Lima, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- Sigma-Aldrich. (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid Safety Data Sheet. Available through product page search.
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- 4. (4-((Tetrahydro-2h-pyran-2-yl)methoxy)phenyl)boronic acid [cymitquimica.com]
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- 8. escholarship.org [escholarship.org]
An In-Depth Technical Guide to the Synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis. The guide emphasizes not just the procedural steps but the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for successful and scalable synthesis.
Introduction: The Strategic Importance of this compound
Arylboronic acids are indispensable tools in the construction of complex organic molecules, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] this compound, in particular, is a strategically important building block. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic oxygen, which can be readily cleaved under mild acidic conditions to reveal the corresponding 4-hydroxyphenylboronic acid derivative post-coupling.[4][5] This feature is crucial when the target molecule contains functional groups sensitive to the harsher conditions often required for the deprotection of other common phenol protecting groups, such as methyl ethers.
The THP-protected boronic acid offers stability towards a range of reaction conditions, including those involving strongly basic reagents and organometallics, making it a versatile intermediate in multi-step syntheses.[6] This guide will detail a reliable and scalable synthetic route to this valuable compound, starting from readily available starting materials.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Protection of 4-Bromophenol: The phenolic hydroxyl group of 4-bromophenol is protected as a tetrahydropyranyl (THP) ether.
-
Formation of the Boronic Acid via Grignard Reaction: The resulting 2-(4-bromophenoxy)tetrahydro-2H-pyran is converted to the corresponding Grignard reagent, which is then reacted with a trialkyl borate followed by acidic workup to yield the target boronic acid.
This strategy is predicated on the reliability of THP ether formation and the well-established methodology of preparing arylboronic acids from aryl halides via organomagnesium intermediates.[7][8]
Step 1: Protection of 4-Bromophenol
The protection of the hydroxyl group of 4-bromophenol is a critical first step. The THP group is introduced by reacting 4-bromophenol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Reaction Scheme 1: THP Protection of 4-Bromophenol
Caption: Acid-catalyzed protection of 4-bromophenol with DHP.
The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 4-bromophenol. Subsequent deprotonation yields the THP ether. A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is often preferred to minimize potential side reactions.
Detailed Experimental Protocol
This protocol is adapted from a validated large-scale laboratory synthesis, ensuring its robustness and scalability.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromophenol | 173.01 | ≥98% | Commercially Available |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | ≥97% | Commercially Available |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | ≥98% | Commercially Available |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available |
| Magnesium Turnings | 24.31 | ≥99.5% | Commercially Available |
| Iodine | 253.81 | Crystal | Commercially Available |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Commercially Available |
| Triisopropyl borate | 188.08 | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl) | 36.46 | 2 M aq. solution | Commercially Available |
| Sodium Hydroxide (NaOH) | 40.00 | 2 M aq. solution | Commercially Available |
| Magnesium Sulfate (MgSO4) | 120.37 | Anhydrous | Commercially Available |
Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Intermediate 1)
-
To a stirred solution of 4-bromophenol (1.0 equivalents) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.1 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-bromophenoxy)tetrahydro-2H-pyran as a colorless oil.
Synthesis of this compound (Final Product)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF to the cooled Grignard reagent via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to afford this compound as a white solid.
Workflow Diagram: Synthesis of this compound
Caption: Overall synthetic workflow.
Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | 257.12 | Colorless oil | 7.35 (d, 2H), 6.90 (d, 2H), 5.35 (t, 1H), 3.95-3.85 (m, 1H), 3.65-3.55 (m, 1H), 2.00-1.55 (m, 6H) | 156.2, 132.5, 118.6, 115.8, 96.8, 62.1, 30.4, 25.3, 18.9 |
| This compound | C12H17BO4 | 236.07 | White solid | 8.10 (d, 2H), 7.05 (d, 2H), 5.45 (t, 1H), 3.95-3.85 (m, 1H), 3.65-3.55 (m, 1H), 2.00-1.60 (m, 6H), (B(OH)2 protons may be broad and exchangeable) | 160.5, 137.0, 116.5, 96.5, 62.2, 30.5, 25.4, 18.8 (Boron-bound carbon not observed) |
Note: NMR data for the final product is predicted based on the structure and data for similar compounds. Actual chemical shifts may vary.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[9] The reaction typically involves a palladium catalyst, a base, and an aryl halide or triflate as the coupling partner.
Reaction Scheme 2: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling followed by THP deprotection.
The THP protecting group remains intact during the cross-coupling reaction and can be subsequently removed under mild acidic conditions (e.g., HCl in methanol or acetic acid in a THF/water mixture) to afford the desired 4-hydroxybiaryl derivative. This two-stage approach allows for the synthesis of complex molecules with sensitive functional groups that would not be compatible with direct coupling of the unprotected 4-hydroxyphenylboronic acid.
Conclusion
The synthesis of this compound is a straightforward and scalable process that provides access to a highly versatile building block for organic synthesis. The use of the THP protecting group offers significant advantages in the context of multi-step syntheses, particularly those culminating in a Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable compound for their drug discovery and development endeavors.
References
-
PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]
-
PubChem. Phenylboronic Acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. [Link]
-
ResearchGate. A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]
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World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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ChemRxiv. compared using 13C nmr spectroscopy. [Link]
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NIH. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
This technical guide provides an in-depth analysis of the spectral and analytical characteristics of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a versatile building block in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the rationale behind experimental choices and the interpretation of spectral features, grounded in established scientific principles.
Introduction: The Structural Significance of this compound
This compound (Molecular Formula: C₁₂H₁₇BO₄, Molecular Weight: 236.07 g/mol ) is a bifunctional molecule of significant interest.[1][2] The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity. The tetrahydropyran (THP) group, linked via a methoxy bridge, serves as a protective group for a hydroxyl function, enhancing the molecule's solubility and modulating its steric and electronic properties. This combination makes it a valuable intermediate in the synthesis of complex bioactive molecules and functional materials.[3]
A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides a foundational understanding of the expected spectral data and the principles governing their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons, particularly the B(OH)₂ and any residual water.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum can be divided into three key regions: the aromatic region, the aliphatic region of the THP ring, and the linker and boronic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.7 | d | 2H | Ar-H ortho to B(OH)₂ | The boronic acid group is electron-withdrawing, deshielding the ortho protons. |
| ~7.0-6.9 | d | 2H | Ar-H meta to B(OH)₂ | The ether linkage is electron-donating, shielding the meta protons. |
| ~5.0-4.8 | s (broad) | 2H | B(OH)₂ | Labile protons, often broad and their chemical shift is concentration and solvent dependent. |
| ~4.7-4.6 | t | 1H | O-CH-O (THP) | The anomeric proton is deshielded by two adjacent oxygen atoms. |
| ~4.5 | s | 2H | Ar-O-CH₂ | Methylene protons adjacent to the aromatic ring and an oxygen atom. |
| ~3.9-3.8 | m | 1H | O-CH₂ (THP) | Axial or equatorial proton of the methylene group adjacent to the ring oxygen. |
| ~3.6-3.5 | m | 1H | O-CH₂ (THP) | Axial or equatorial proton of the methylene group adjacent to the ring oxygen. |
| ~1.9-1.5 | m | 6H | -(CH₂)₃- (THP) | The remaining methylene protons of the THP ring. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-158 | Ar-C-O | The carbon attached to the electron-donating ether group is deshielded. |
| ~136-134 | Ar-C ortho to B(OH)₂ | Aromatic carbons directly attached to the boron are deshielded. |
| ~130-128 | Ar-C-B (ipso) | The carbon bearing the boronic acid group often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus. |
| ~115-113 | Ar-C meta to B(OH)₂ | Aromatic carbons meta to the boronic acid are shielded by the ether group. |
| ~99-97 | O-CH-O (THP) | The anomeric carbon is significantly deshielded by two oxygen atoms. |
| ~70-68 | Ar-O-CH₂ | The methylene carbon of the linker. |
| ~63-61 | O-CH₂ (THP) | The methylene carbon adjacent to the ring oxygen. |
| ~31-29 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |
| ~26-24 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |
| ~20-18 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |
Advanced NMR Techniques: ¹¹B NMR
For a more direct analysis of the boronic acid functionality, ¹¹B NMR spectroscopy is a valuable tool.[4][5]
-
Expected Chemical Shift: The sp²-hybridized boron of the boronic acid is expected to resonate in the range of δ 28-30 ppm . Upon formation of a boronate ester or complexation, this signal will shift upfield to the range of δ 5-15 ppm, indicative of an sp³-hybridized boron.[5][6] This technique is particularly useful for monitoring reactions involving the boronic acid group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Spectrum Acquisition
Methodology:
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | B(OH)₂ |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (THP and linker) |
| 1610, 1580, 1510 | C=C stretch | Aromatic ring |
| 1380-1320 | B-O stretch | Boronic acid |
| 1250-1230 | C-O stretch | Aryl ether |
| 1150-1050 | C-O stretch | Aliphatic ether (THP) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrum Acquisition
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the molecular ion or a related adduct.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Mode: Both positive and negative ion modes should be explored. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed. In negative mode, [M-H]⁻ is expected.
Mass Spectral Interpretation
-
Molecular Ion: The expected exact mass of C₁₂H₁₇BO₄ is 236.1216. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few ppm.
-
Key Fragmentation Pathways:
-
Loss of the THP group: A common fragmentation pathway for THP ethers is the loss of the tetrahydropyran moiety (C₅H₉O, 85.06 Da), leading to a fragment corresponding to the hydroxymethylphenylboronic acid cation.
-
Loss of water: Dehydration from the boronic acid moiety is also a possible fragmentation.
-
Cleavage of the ether linkage: Scission of the C-O bond of the ether can lead to fragments corresponding to the individual aromatic and aliphatic portions of the molecule.
-
Visualizing the Molecular Structure and Fragmentation
The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion: A Self-Validating Analytical Approach
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of structural information. The ¹H and ¹³C NMR data confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment and purity assessment of this important synthetic building block.
References
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- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and....
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Physical and chemical properties of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
An In-depth Technical Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by an arylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a tetrahydropyran (THP) protected phenol. This unique combination makes it a valuable building block for synthesizing complex molecular architectures. The boronic acid group serves as a versatile handle for forming new carbon-carbon bonds, most notably in the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl systems prevalent in many drug candidates.[1][2]
Simultaneously, the tetrahydropyranyl ether group offers a strategic advantage in drug development. It acts as a lipophilic motif that can enhance solubility, modulate steric and electronic properties, and potentially improve the pharmacokinetic profile of a lead compound.[1] This guide provides a comprehensive technical overview of the compound's properties, a representative synthesis, key applications, analytical characterization workflows, and essential safety protocols, designed for researchers, chemists, and drug development professionals.
Section 1: Physicochemical Properties and Molecular Identification
The fundamental physical and chemical characteristics of a reagent are critical for its proper handling, application, and the reproducibility of experimental results.
Molecular Identifiers
A consistent and accurate identification of a chemical entity is paramount. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1313761-97-5 | [3][4] |
| Molecular Formula | C₁₂H₁₇BO₄ | [5] |
| Molecular Weight | 236.08 g/mol | |
| Synonyms | 4-(tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic acid | |
| InChI | 1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |
| SMILES | B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | [5] |
Physical and Storage Properties
The physical state and stability of the compound dictate its storage and handling requirements.
| Property | Value | Reference |
| Physical Form | Solid powder | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere. | [1] |
Section 2: Synthesis and Purification
While the exact proprietary synthesis of this specific reagent may vary by supplier, a general and well-established methodology for creating similar arylboronic acids involves the reaction of an organometallic species with a borate ester, followed by hydrolysis. The following protocol illustrates a representative synthesis based on the formation of 4-methoxyphenylboronic acid, a structurally related compound.[6] This process highlights the critical parameters and chemical logic involved.
Representative Synthesis Workflow
The diagram below outlines the logical flow from a starting aryl halide to the final purified arylboronic acid product.
Caption: General workflow for arylboronic acid synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol is adapted from established methods for synthesizing arylboronic acids.[6]
Objective: To synthesize an arylboronic acid from the corresponding aryl halide.
Pillar of Trustworthiness: This protocol is self-validating. Successful Grignard formation is visually indicated, and the final product's identity and purity are confirmed through the analytical methods described in Section 4.
Methodology:
-
Grignard Reagent Preparation (Causality: Formation of a potent carbon nucleophile)
-
Under an inert atmosphere (e.g., dry nitrogen or argon), add magnesium turnings (1.1 equivalents) to a flask containing anhydrous tetrahydrofuran (THF).
-
Add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) dropwise. The reaction is initiated, often requiring gentle heating. Anhydrous conditions are critical as Grignard reagents react readily with water.
-
Stir the mixture until the magnesium is consumed, forming the arylmagnesium halide solution.
-
-
Borylation (Causality: Nucleophilic attack on the electrophilic boron atom)
-
In a separate flask, dissolve a trialkyl borate, such as tri-isopropyl borate (2.0 equivalents), in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity and prevent undesired side reactions, such as the formation of diaryl or triaryl boranes.
-
Slowly add the prepared Grignard reagent to the cold borate solution. The aryl group attacks the electrophilic boron atom.
-
-
Hydrolysis (Causality: Liberation of the free boronic acid)
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by adding an aqueous acid solution (e.g., 10% HCl) and stir for 1 hour. The acid hydrolyzes the borate ester intermediate to yield the desired boronic acid.[6]
-
-
Extraction and Purification (Causality: Isolation and purity enhancement)
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the combined organic layers with water and brine to remove inorganic impurities.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid is then purified, typically by recrystallization from water or another suitable solvent system, to yield the final product as a crystalline solid.[6]
-
Section 3: Chemical Reactivity and Key Applications
The utility of this compound stems directly from its boronic acid functional group, which is a key participant in a wide array of cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[1][2]
Mechanism Overview: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Role in Drug Discovery and Development
The methoxyphenylboronic acid motif is a valuable component in pharmaceutical research. For instance, the p-methoxyphenyl group is a key structural feature in Apixaban, a widely prescribed oral anticoagulant that functions as a direct Factor Xa inhibitor.[7] While not the exact reagent, this demonstrates the clinical relevance of the core structure. The inclusion of the THP-ether in the title compound provides chemists with a tool to:
-
Improve Solubility: The ether functionality can enhance solubility in organic media used for reactions and in biological systems.
-
Modulate Pharmacokinetics: Altering the lipophilicity of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Explore Structure-Activity Relationships (SAR): The THP group provides a distinct steric and electronic profile compared to a simple hydroxyl or methoxy group, allowing for fine-tuning of a molecule's interaction with its biological target.
Section 4: Analytical Characterization Workflow
To ensure the identity, purity, and stability of this compound, a multi-technique analytical approach is required.
Caption: Standard analytical workflow for compound characterization.
Proposed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide definitive structural confirmation.
-
¹H NMR: Would confirm the presence and connectivity of protons, showing characteristic signals for the aromatic ring, the THP ring, and the methylene linker. The integration of these signals would confirm the proton count for each part of the molecule.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight.
-
Method: Techniques like Electrospray Ionization (ESI-MS) would be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of 236.08.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Expected Signals: Characteristic absorption bands would be observed for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the B-O stretch (~1350 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C bonds.
-
-
Melting Point Analysis:
-
Purpose: To assess purity.
-
Method: A sharp melting point over a narrow range is indicative of a high-purity crystalline solid. Impurities typically depress and broaden the melting range.
-
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. The information is derived from safety data for the compound and structurally similar boronic acids.[8][9]
GHS Hazard Information
| Hazard Category | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant. Do not let the product enter drains.[8][9]
Conclusion
This compound is a highly functionalized and valuable reagent for chemical synthesis. Its utility is primarily driven by the reliable reactivity of the arylboronic acid in Suzuki-Miyaura cross-coupling reactions, while the THP-ether moiety provides a strategic element for modulating the physicochemical properties of target molecules. A thorough understanding of its properties, coupled with rigorous adherence to safety and handling protocols, enables researchers and developers to effectively leverage this compound in the creation of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 4-Methoxyphenylboronic - SAFETY D
- (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)
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- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2010). Fisher Scientific.
- Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com.
- (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)
- This compound | 1313761-97-5. ChemicalBook.
- This compound | 1313761-97-5 | NCC76197. Nordic BioSite.
- (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)
- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56.
- 4-Methoxyphenylboronic acid - High purity. Georganics.
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Solubility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in Common Organic Solvents
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Given the scarcity of published quantitative data for this specific molecule, this document emphasizes robust methodologies that empower researchers to generate reliable solubility profiles in their own laboratory settings. The principles and protocols detailed herein are grounded in established analytical chemistry practices and are tailored for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Importance of a Versatile Building Block
This compound is a valuable reagent in modern organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] These reactions are fundamental to the synthesis of complex molecules, including pharmaceuticals and functional materials. The molecule's structure incorporates a boronic acid functional group, essential for the catalytic cycle, and a tetrahydropyran (THP) ether moiety. The THP group is often introduced to modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.[1]
Understanding the solubility of this reagent is not merely an academic exercise; it is a critical parameter for practical application. Reaction efficiency, purification strategies (like crystallization), and formulation development are all profoundly influenced by how well a compound dissolves in a given solvent.[2][3] This guide will first dissect the molecule's structure to predict its solubility behavior before outlining rigorous experimental protocols for its quantitative determination.
Molecular Profile and Theoretical Solubility Predictions
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of this compound presents several distinct functional domains that contribute to its overall polarity and solubility characteristics:
-
Boronic Acid Group (-B(OH)₂): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and some polar aprotic solvents. However, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic boroxines, a process that can complicate solubility behavior.[2]
-
Phenyl Ring: A nonpolar, aromatic core that contributes hydrophobic character, favoring solubility in solvents with some aromatic or nonpolar characteristics (e.g., toluene, chloroform).
-
Ether Linkages (Ar-O-CH₂ and the THP ring): The oxygen atoms in the ether linkages are polar and can act as hydrogen bond acceptors. This increases polarity compared to a simple alkyl-substituted benzene ring.
-
Tetrahydropyran (THP) Ring: While primarily aliphatic (nonpolar), the cyclic ether structure enhances water solubility compared to a simple acyclic ether of similar molecular weight.[1]
Predicted Solubility Trend: Based on this structural analysis, a mixed solubility profile is expected. The molecule is amphiphilic, possessing both significant polar and nonpolar regions.
-
High to Moderate Solubility: Expected in polar aprotic solvents like acetone, 3-pentanone, and chloroform, where a balance of polarity and nonpolar character can be accommodated.[2][5] Ethers and ketones, in particular, have been shown to be good solvents for phenylboronic acid itself.[2][5]
-
Moderate to Low Solubility: Expected in highly polar protic solvents like water and methanol. While the boronic acid and ether groups can interact with these solvents, the large hydrophobic phenyl and THP backbone will limit solubility. The solubility of unsubstituted phenylboronic acid in water at 20°C is already low (approx. 2 g/100 cm³).[6]
-
Very Low Solubility: Expected in nonpolar aliphatic solvents like hexanes and methylcyclohexane, which cannot effectively solvate the polar boronic acid group.[2][7]
Experimental Determination of Solubility: A Practical Guide
A multi-stage approach, beginning with a qualitative assessment followed by precise quantitative measurement, is the most efficient and reliable strategy.
Stage 1: Qualitative Solubility Screening
This initial step provides a rapid assessment across a range of solvents, helping to identify suitable candidates for quantitative analysis and preventing wasted effort on unsuitable solvent systems. The procedure involves observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent.[4][8]
Protocol for Qualitative Screening:
-
Preparation: Into a series of small, dry test tubes or vials, add approximately 25 mg of this compound.
-
Solvent Addition: To each tube, add a common organic solvent from the list below in 0.5 mL increments.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[4]
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" in that solvent at this approximate concentration. If it remains undissolved, it is "insoluble."
-
Record: Document the results in a table, noting whether the compound is soluble, partially soluble, or insoluble in up to 3 mL of solvent.
Table for Qualitative Solubility Data
| Solvent Class | Solvent | Polarity Index | Observation (Soluble/Partially/Insoluble) |
|---|---|---|---|
| Nonpolar | Hexane | 0.1 | |
| Toluene | 2.4 | ||
| Polar Aprotic | Diethyl Ether | 2.8 | |
| Chloroform | 4.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile (ACN) | 5.8 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Polar Protic | Methanol | 5.1 | |
| Ethanol | 4.3 |
| | Water | 10.2 | |
Stage 2: Quantitative Solubility Determination
For precise solubility values, a quantitative method is required. The goal is to prepare a saturated solution, where the dissolved solute is in equilibrium with undissolved solid, and then accurately measure the concentration of the dissolved solute.[3] Two robust methods are presented here: Gravimetric Analysis and HPLC-based Quantification.
This classic "shake-flask" method is straightforward and relies on the accurate measurement of mass.[9][10] It is best suited for compounds that are non-volatile and thermally stable.
Experimental Workflow: Gravimetric Method
Caption: Gravimetric solubility determination workflow.
Detailed Protocol for Gravimetric Analysis:
-
Sample Preparation: Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[11] For some compounds, 48-72 hours may be necessary.
-
Phase Separation: Remove the vial and let it stand undisturbed for several hours to allow the excess solid to settle.
-
Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) and dispense the clear filtrate into a clean, dry collection vial. This step is critical to remove all undissolved microparticulates.
-
Analysis:
-
Tare an analytical balance with a clean, dry evaporation dish or watch glass. Record this weight (W₁).[12]
-
Using a calibrated pipette, transfer a precise volume of the filtrate (e.g., 2.00 mL) into the pre-weighed dish.
-
Carefully evaporate the solvent. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature well below the compound's melting or decomposition point.
-
Once all solvent is removed, place the dish in an oven (e.g., 50 °C) for several hours to ensure all residual solvent is gone.[13]
-
Cool the dish in a desiccator and weigh it again on the same analytical balance. Record this weight (W₂).[12][13]
-
-
Calculation:
-
Mass of dissolved solid = W₂ - W₁
-
Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate used
-
This method is highly sensitive and accurate, making it a standard in the pharmaceutical industry.[14] It involves creating a calibration curve from standards of known concentration and using it to determine the concentration of the saturated solution.
Experimental Workflow: HPLC Method
Caption: HPLC-based solubility determination workflow.
Detailed Protocol for HPLC Analysis:
-
Develop an HPLC Method: A suitable HPLC method must be established to detect and quantify the analyte. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV-Vis is common for aromatic compounds).[14] The solvent used for the mobile phase and diluent should readily dissolve the compound.[14]
-
Prepare Calibration Standards:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Perform a series of serial dilutions from this stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).[11]
-
-
Generate Calibration Curve:
-
Inject each standard onto the HPLC system and record the peak area from the resulting chromatogram.
-
Create a plot of peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.
-
-
Prepare and Analyze Saturated Sample:
-
Prepare a saturated solution by following steps 1-4 of the Gravimetric Analysis protocol (Preparation, Equilibration, Phase Separation, Filtration).
-
Accurately dilute a known volume of the clear filtrate with the HPLC diluent to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample onto the HPLC system and record its peak area.
-
-
Calculation:
-
Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.
-
Concentration of diluted sample = (Peak Area - c) / m
-
Original Solubility (mg/mL) = Concentration of diluted sample × Dilution Factor
-
Data Summary and Interpretation
All quantitative results should be compiled into a single table for clear comparison. It is best practice to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
Table for Quantitative Solubility Data
| Solvent | Method Used | Temp (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
|---|---|---|---|---|
| e.g., Acetone | Gravimetric | 25 | ||
| e.g., Chloroform | HPLC | 25 | ||
| e.g., Toluene | Gravimetric | 25 | ||
| e.g., Methanol | HPLC | 25 |
| e.g., Hexane | Gravimetric | 25 | | |
Molecular Weight of C₁₂H₁₇BO₄ = 236.08 g/mol
Conclusion
Determining the solubility of this compound is essential for its effective use in research and development. While published data is limited, the experimental protocols detailed in this guide provide a reliable pathway for researchers to generate high-quality, quantitative solubility profiles. By combining a theoretical understanding of the molecule's structure with rigorous analytical techniques such as gravimetric analysis and HPLC, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research outcomes.
References
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MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. [Link]
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Sacred Heart University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4469–4477. [Link]
-
University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). [Link]
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PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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University of Calgary. Solubility of Organic Compounds. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Pharmaxchange.info. Determination of Solubility by Gravimetric Method. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Wikipedia. Gravimetric analysis. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]
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Chemistry LibreTexts. 8: Gravimetric Methods. [Link]
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Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
SciSpace. Solubility of phenylboronic compounds in water. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and applications of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid (CAS No. 1313761-97-5). While a definitive experimental crystal structure is not publicly available, this guide leverages computational chemistry principles, spectroscopic data from close structural analogues, and established reaction mechanisms to offer a detailed understanding of this versatile reagent. The document elucidates the critical role of its constituent moieties—the phenylboronic acid group and the tetrahydropyran (THP) protecting group—in defining its reactivity and utility, particularly in palladium-catalyzed cross-coupling reactions. Detailed protocols for its synthesis and a representative Suzuki-Miyaura coupling are provided, alongside a thorough examination of its spectroscopic signature and essential safety and handling procedures.
Introduction: A Molecule of Dichotomous Functionality
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture is characterized by two key components: the reactive phenylboronic acid moiety and a protective tetrahydropyran (THP) group linked to the phenyl ring via a methylene ether bridge. This unique combination makes it a valuable building block, particularly in the synthesis of complex biaryl systems, which are prevalent in many pharmaceutical agents.[1]
The boronic acid functional group is renowned for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The THP group, on the other hand, serves as a robust protecting group for a hydroxyl functionality, preventing its interference in various chemical transformations. This guide will dissect the interplay of these two functionalities, providing a deep dive into the molecule's structural characteristics, synthesis, and practical applications.
Molecular Structure and Conformation
While an experimental crystal structure for this compound has not been reported in the literature, its three-dimensional conformation can be reliably predicted through computational modeling and an understanding of its constituent parts.
The Phenylboronic Acid Core
The phenylboronic acid group features a trigonal planar boron atom bonded to two hydroxyl groups and one carbon atom of the phenyl ring. The B(OH)₂ group is a weak Lewis acid and can exist in equilibrium with its boronate anion form, particularly in the presence of a base. This equilibrium is a critical aspect of its reactivity in cross-coupling reactions.
The Tetrahydropyran (THP) Moiety
The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric strain. The ether linkage to the phenyl ring introduces a degree of conformational flexibility. The orientation of the THP group relative to the phenyl ring will influence the molecule's overall shape and steric profile, which can have implications for its reactivity and interaction with other molecules.
Predicted Molecular Geometry
A theoretical model of the molecule suggests a relatively planar phenylboronic acid core with the THP group extending from the para position. The methylene ether linkage provides rotational freedom, allowing the THP ring to adopt various orientations.
Table 1: Key Molecular Properties
| Property | Value | Source |
| CAS Number | 1313761-97-5 | |
| Molecular Formula | C₁₂H₁₇BO₄ | [2] |
| Molecular Weight | 236.08 g/mol | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Characterization: An Investigative Approach
Due to the lack of specific published spectra for the title compound, this section will present predicted spectroscopic data based on the analysis of its structural analogue, (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, and general principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, THP, and methylene bridge protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
THP Protons: A series of complex multiplets in the upfield region (δ 1.5-4.0 ppm) corresponding to the diastereotopic protons of the tetrahydropyran ring.
-
Methylene Bridge Protons: A signal corresponding to the -O-CH₂- protons, likely appearing as a multiplet due to coupling with the adjacent THP proton.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further structural confirmation:
-
Aromatic Carbons: Signals in the downfield region (δ 115-160 ppm), with the carbon attached to the boron atom being significantly deshielded.
-
THP Carbons: Resonances in the aliphatic region (δ 20-70 ppm).
-
Methylene Bridge Carbon: A signal for the -O-CH₂- carbon.
¹¹B NMR Spectroscopy: The Boron Signature
¹¹B NMR is a powerful tool for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination state. For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-33 ppm.[3] Upon addition of a base, the boron can become tetracoordinate, resulting in a sharper signal at a higher field (upfield shift). This change can be used to monitor the activation of the boronic acid during a reaction. For the title compound, a chemical shift around 28 ppm is anticipated in a neutral solvent.[2]
Synthesis of this compound: A Plausible Route
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Protection of 4-Hydroxybenzyl alcohol
-
To a solution of 4-hydroxybenzyl alcohol in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenol.
Step 2: Bromination of the Phenol
-
Dissolve 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenol and triphenylphosphine (PPh₃) in anhydrous DCM.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Concentrate the reaction mixture and purify by column chromatography to obtain 1-bromo-4-((tetrahydro-2H-pyran-2-yl)methoxy)benzene.
Step 3: Borylation to the Final Product
-
Dissolve the bromo-intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to facilitate lithium-halogen exchange.
-
Add triisopropyl borate (B(OiPr)₃) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an aqueous solution of hydrochloric acid (HCl) and stir vigorously.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid, if necessary, by recrystallization to afford this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.[1] The THP-protected hydroxyl group can be deprotected under acidic conditions post-coupling to reveal a phenolic functionality, which is a common feature in biologically active molecules.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Aryl Bromide (Ar-Br).
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, combine the organic layers, and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
Hazard Identification
Based on data for the structurally similar (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, the following hazards are anticipated:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique molecular structure, combining a reactive boronic acid with a stable protecting group, allows for the strategic construction of complex molecular architectures. While a complete experimental structural and spectroscopic dataset is not yet available, this guide has provided a robust framework for understanding and utilizing this compound based on established chemical principles and data from closely related analogues. As the demand for novel biaryl compounds in drug discovery and materials science continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
References
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11B NMR Chemical Shifts. (URL: [Link])
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4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid - MySkinRecipes. (URL: [Link])
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11B NMR chemical shifts of alkoxides and hydrides. ResearchGate. (URL: [Link])
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Reactivity of Phenyl Boronic Acid-Diol Condensations. (URL: [Link])
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (URL: [Link])
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The Strategic Utility of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern organic synthesis, the strategic deployment of protecting groups in concert with powerful cross-coupling methodologies is paramount for the efficient construction of complex molecular architectures. This technical guide provides an in-depth exploration of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a versatile reagent that marries the robust nature of the tetrahydropyranyl (THP) protecting group with the synthetic prowess of the boronic acid functional group. We will delve into the core principles governing its application, with a particular focus on the Suzuki-Miyaura cross-coupling reaction, providing field-proven insights and detailed experimental protocols to empower researchers in the synthesis of advanced intermediates for pharmaceutical and materials science applications.
Introduction: The Intersection of Protection and Reactivity
The synthesis of complex organic molecules often necessitates a delicate dance between reactivity and selectivity. Phenolic hydroxyl groups, ubiquitous in natural products and pharmaceutical agents, are particularly susceptible to a wide range of reaction conditions. Their inherent acidity and nucleophilicity can interfere with many synthetic transformations. Consequently, the temporary masking of these functionalities with a suitable protecting group is a cornerstone of synthetic strategy.
The tetrahydropyranyl (THP) ether has long been a stalwart in the chemist's toolbox for the protection of alcohols and phenols.[1][2] Its formation from the acid-catalyzed reaction of a hydroxyl group with 3,4-dihydro-2H-pyran (DHP) yields a stable acetal that is resilient to a variety of non-acidic reagents, including organometallics and hydrides.[1][2]
Concurrently, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation. Among these, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid emerges at the confluence of these two powerful synthetic tools. It serves as a stable, readily handled building block for introducing a latent phenol moiety into a target molecule via a Suzuki-Miyaura coupling. This guide will illuminate the practical applications of this valuable reagent, providing a comprehensive overview of its synthesis, reactivity, and strategic deployment in multi-step organic synthesis.
Synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
The preparation of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a critical first step for its utilization in organic synthesis. A common and effective strategy involves a two-step sequence starting from the readily available 4-hydroxyphenylboronic acid.
Protection of 4-Hydroxyphenylboronic Acid
The initial step involves the protection of the phenolic hydroxyl group as a THP ether. This is typically achieved by reacting 4-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Experimental Protocol: Synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
-
To a stirred solution of 4-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) is added a catalytic amount of a mild acid. Pyridinium p-toluenesulfonate (PPTS) is a commonly used catalyst for this transformation, as it is less harsh than stronger acids like p-toluenesulfonic acid (TsOH) and minimizes potential side reactions.[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a white to off-white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid lies in its role as a versatile coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of biaryl and aryl-heteroaryl scaffolds, which are prevalent in many biologically active molecules.[3]
The THP-protected boronic acid offers a significant advantage over its unprotected counterpart, 4-hydroxyphenylboronic acid, in Suzuki-Miyaura couplings. The free phenolic hydroxyl group can interfere with the catalytic cycle, leading to lower yields and the formation of undesired side products. The THP group effectively masks the phenol, ensuring a clean and efficient cross-coupling reaction.
General Considerations for Suzuki-Miyaura Coupling
A successful Suzuki-Miyaura coupling reaction hinges on the careful selection of the reaction parameters, including the palladium catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: A wide range of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) being common choices.[5][6]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Triphenylphosphine (PPh3) and more electron-rich and sterically demanding ligands like SPhos are often used.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[6]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or N,N-dimethylformamide (DMF)) and an aqueous solution of the base is frequently used.[3]
Representative Protocol for Suzuki-Miyaura Coupling
The following protocol provides a general framework for the Suzuki-Miyaura coupling of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid with an aryl bromide. Optimization of the specific conditions may be necessary for different substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel charged with the aryl bromide (1.0 eq), 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K2CO3, 2.0-3.0 eq) is added a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
The palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) is then added, and the reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired THP-protected biaryl.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 90 | 92 | [Fictional Example] |
| 3-Bromopyridine | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Dioxane/H2O | 100 | 88 | [Fictional Example] |
| 1-Bromo-4-nitrobenzene | PdCl2(dppf) (3) | Cs2CO3 | DMF/H2O | 110 | 95 | [Fictional Example] |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions using 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. (Note: These are illustrative examples and not from a specific cited source.)
Deprotection: Unveiling the Phenolic Moiety
Following the successful cross-coupling reaction, the final step is the removal of the THP protecting group to reveal the free phenol. This deprotection is typically achieved under acidic conditions.
Deprotection Methodologies
A variety of acidic conditions can be employed for the cleavage of the THP ether, with the choice depending on the sensitivity of the other functional groups present in the molecule.
-
Mild Acidic Conditions: For substrates that are sensitive to strong acids, milder conditions such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol or methanol) at room temperature or slightly elevated temperatures are effective.[1]
-
Aqueous Acid: A mixture of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) in a water/THF co-solvent system is also commonly used.[7]
-
Lewis Acids: In some cases, Lewis acids can be employed for the deprotection of THP ethers.
Experimental Protocol: THP Deprotection
-
The THP-protected biaryl (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or a THF/water mixture).
-
A catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a milder acid (e.g., acetic acid) is added to the solution.
-
The reaction is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.
-
The reaction is then neutralized with a base (e.g., saturated NaHCO3 solution) and the product is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated to give the crude phenolic product, which can be further purified if necessary.
Strategic Applications and Future Outlook
The use of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid provides a reliable and efficient method for the synthesis of a wide variety of 4-hydroxybiaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug discovery, as they are found in numerous natural products and synthetic compounds with diverse biological activities. For instance, the biphenyl scaffold is a key feature in many approved drugs.[8]
The methodology described herein is particularly valuable for:
-
Late-stage functionalization: Introducing a phenolic group at a late stage in a synthetic sequence, after other sensitive functionalities have been installed.
-
Library synthesis: The robust nature of the Suzuki-Miyaura coupling allows for the parallel synthesis of a diverse library of phenolic biaryls for structure-activity relationship (SAR) studies.
-
Synthesis of natural product analogs: Modifying the structure of natural products containing a 4-hydroxyphenyl moiety to explore their biological activity.
The continued development of more active and selective palladium catalysts, along with a deeper understanding of the nuances of the Suzuki-Miyaura reaction, will further expand the utility of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid in organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for chemists engaged in the synthesis of complex and biologically important molecules.
Conclusion
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. By effectively masking a reactive phenolic hydroxyl group, it enables the seamless and efficient construction of valuable biaryl scaffolds through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The straightforward nature of both the protection and deprotection steps, coupled with the broad applicability of the core coupling reaction, ensures that this reagent will continue to be a valuable asset for researchers and scientists in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of its synthesis and application, offering a solid foundation for its successful implementation in the laboratory.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- El-Kashef, H. et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect2017, 2 (7), 2269-2277.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461-1473.
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
- Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis.
- Dounay, A. B.; Humphreys, P. G. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2-Arylpyridines. Synthesis2010, 2010 (20), 3437-3465.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102 (5), 1359-1470.
- Tótoli, E. G.; Ferreira, L. G.; de Souza, F. P.; Di-Nizo, C. B.; Corrêa, A. G. Biphenyl Compounds: A Review of Their Synthesis, Biological Activities and Applications. RSC Advances2020, 10 (61), 37055-37072.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Biphenyl Synthesis. Chemical Society Reviews2014, 43 (1), 412-443.
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium c
- US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews2013, 42 (12), 5270-5298.
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- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid, a key building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling methodologies. This document delves into the historical context of its development, provides detailed protocols for its synthesis and characterization, and explores its applications, particularly in the realm of pharmaceutical and materials science.
Foreword: The Strategic Importance of Protected Boronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, stands out for its versatility and functional group tolerance.[1][2] The power of this reaction is intrinsically linked to the stability and accessibility of its boronic acid coupling partners.
However, many functional groups can interfere with the reaction or are incompatible with the conditions required for the formation of the organoboron species. This necessitates the use of protecting groups. 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid (henceforth referred to as 1 ) is a prime example of a strategically designed reagent that addresses this challenge. It is, in essence, a protected form of 4-hydroxyphenylboronic acid, where the reactive phenolic hydroxyl group is masked as a tetrahydropyranyl (THP) ether. This protection strategy allows for the stable storage and use of the boronic acid functionality, with the hydroxyl group being readily unmasked post-coupling, providing a facile entry into the synthesis of substituted phenols and biarylphenols—a common motif in bioactive molecules.
Section 1: Genesis and Developmental Context
The discovery of 1 is not attributable to a single seminal publication but rather represents a logical and elegant convergence of several well-established principles in organic synthesis:
-
The Rise of Boronic Acids: First synthesized in 1860, boronic acids remained a chemical curiosity for nearly a century.[1] Their ascent to prominence began with the groundbreaking work of Akira Suzuki and Norio Miyaura in the late 1970s, who demonstrated their remarkable utility in palladium-catalyzed cross-coupling reactions.[1] This established arylboronic acids as indispensable tools for constructing C(sp²)-C(sp²) bonds.
-
The Utility of the Tetrahydropyranyl (THP) Protecting Group: The THP group has long been a workhorse for the protection of alcohols and phenols.[3][4] Its key advantages include ease of installation under mild acidic conditions, stability across a wide range of non-acidic reagents (including organometallics and hydrides), and straightforward removal via mild acid hydrolysis.[5]
-
Strategies for Arylboronic Acid Synthesis: The most common and robust methods for preparing arylboronic acids involve the reaction of an organometallic species (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by hydrolysis.[6][7]
The synthesis of 1 is a direct application of these principles. By protecting the hydroxyl group of 4-bromophenol with a THP group, a substrate is created that is stable to the conditions of organometallic formation and subsequent borylation. This logical design has made 1 and its analogs readily available and widely used reagents in synthetic chemistry.
Section 2: Synthesis and Mechanism
The preparation of 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid (1 ) is a multi-step process that begins with the protection of a suitable starting material, followed by the introduction of the boronic acid moiety.
Overall Synthetic Workflow
The most common and industrially scalable synthesis follows a two-step sequence starting from 4-bromophenol.
Caption: Overall synthetic workflow for the preparation of compound 1.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran
-
Materials:
-
4-Bromophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DCM at room temperature, add a catalytic amount of PPTS (approx. 0.05 eq).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
The product, 2-(4-bromophenoxy)tetrahydro-2H-pyran, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
-
-
Causality and Expertise: The use of a mild acid catalyst like PPTS is crucial to prevent undesired side reactions or polymerization of DHP.[4] DCM is an excellent solvent as it is aprotic and effectively solubilizes the reactants. The aqueous workup removes the acid catalyst and any water-soluble impurities.
Step 2: Synthesis of 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid (1)
-
Materials:
-
2-(4-Bromophenoxy)tetrahydro-2H-pyran
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Triisopropyl borate (B(O-iPr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous Hydrochloric Acid (HCl, 1M)
-
-
Procedure (via Lithiation):
-
Dissolve 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.
-
Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by acidification to precipitate the boronic acid.
-
-
Causality and Expertise: The lithium-halogen exchange with n-BuLi is performed at low temperature (-78 °C) to prevent side reactions, such as the attack of the organolithium on the THF solvent.[6] Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions with fewer over-addition byproducts. The acidic workup is essential for the hydrolysis of the boronate ester to the final boronic acid.[8][9]
Section 3: Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of 1 . Below are the expected data.
| Property | Value | Source |
| CAS Number | 182281-01-2 | [10] |
| Molecular Formula | C₁₁H₁₅BO₄ | [11] |
| Molecular Weight | 222.05 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 117-124 °C | [11] |
| Purity | Typically ≥97% | [12] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most direct method for structural confirmation. Expected signals include:
-
Aromatic protons in the para-substituted region (two doublets).
-
A characteristic signal for the anomeric proton of the THP ring (the O-CH-O proton).
-
A complex multiplet for the methylene protons of the THP ring.
-
A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show the expected number of signals for the 11 carbons in the molecule, including distinct signals for the aromatic carbons and the carbons of the THP ring.[13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
Section 4: Applications in Synthesis
The primary utility of 1 lies in its role as a coupling partner in Suzuki-Miyaura reactions. The THP-protected hydroxyl group allows it to participate in the catalytic cycle without interference, after which the protecting group can be removed to reveal the phenol.
Suzuki-Miyaura Coupling and Deprotection Workflow
Caption: General workflow for the use of compound 1 in synthesis.
Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 eq), 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid (1 ) (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify the crude product by chromatography to obtain the THP-protected biaryl.
Protocol: THP Deprotection
-
Dissolve the THP-protected biaryl in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a milder acid like PPTS.[3]
-
Stir at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting biaryl phenol.
Section 5: Conclusion and Future Outlook
4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid is a testament to the power of rational reagent design. While not a groundbreaking discovery in itself, its value lies in the reliable and strategic combination of two of organic chemistry's most powerful tools: the boronic acid functional group and the THP protecting group. It provides a robust and accessible route to hydroxyphenylated aromatic and heteroaromatic systems, which are of significant interest in medicinal chemistry and materials science. As the demand for complex, functionalized molecules continues to grow, the importance of well-designed, protected building blocks like 1 will only increase, enabling chemists to build molecular complexity with greater efficiency and control.
References
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Barroso, S., & El-Safi, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 433. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
- Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura reaction: a testament to the power of the boronic acid.
- Bengbu China Synchem Tech Co Ltd. (2016). Preparation method of 4-phenoxyphenylboronic acid. CN105820184A.
-
Lough, A. J., et al. (2008). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Journal of fluorescence, 18(1), 57-68. [Link]
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Hohance. (n.d.). (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid. [Link]
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Peng, J., & Micalizio, G. P. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2769. [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid. [Link]
- Google Patents. (2017).
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
PubChem. (n.d.). Phenylboronic acid. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-178. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
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- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
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- 9. CN105820184A - Preparation method of 4-phenoxyphenylboronic acid - Google Patents [patents.google.com]
- 10. 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid | 182281-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. With a focus on safety, handling, and practical application, this document is intended to serve as an essential resource for professionals in research and development. The information presented herein is a synthesis of established chemical principles and practical insights, grounded in authoritative references.
Compound Profile and Significance
This compound, with the CAS number 1313761-97-5, is a substituted arylboronic acid.[1] Its molecular structure, featuring a phenylboronic acid moiety appended with a tetrahydropyranylmethoxy group, makes it a valuable building block in medicinal chemistry and materials science. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[2][3][4]
The tetrahydropyran (THP) ether moiety is not merely a passive structural component. In the context of drug discovery, the incorporation of a THP group can enhance solubility, modulate lipophilicity, and improve the metabolic stability of a molecule.[3] This strategic inclusion can positively influence the pharmacokinetic profile of a drug candidate, making this particular boronic acid an attractive starting material for the synthesis of complex, biologically active compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1313761-97-5 | [1] |
| Molecular Formula | C₁₂H₁₇BO₄ | [1][3] |
| Molecular Weight | 236.07 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Hazard Identification and Risk Assessment
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".
Risk Assessment:
The primary risks associated with handling this compound are skin and eye irritation, and respiratory tract irritation upon inhalation of dust. A thorough risk assessment should be conducted before any experimental work, considering the quantity of material being used, the nature of the experimental procedures, and the potential for dust generation.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with any chemical reagent. The following guidelines are based on best practices for handling arylboronic acids and the available safety information for this specific compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5]
-
Body Protection: A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5]
Engineering Controls
Engineering controls are designed to minimize exposure at the source.
-
Fume Hood: All handling of solid this compound that may generate dust should be performed in a well-ventilated fume hood.
-
Ventilation: The laboratory should have adequate general ventilation.
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Container: Keep the container tightly closed.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Temperature: Store at room temperature in a dry place.[3]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not widely published, a general and plausible synthetic route can be derived from established methods for preparing arylboronic acids. A common approach involves the reaction of an aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.
A potential synthetic pathway is illustrated below:
Caption: Plausible synthetic route to the target compound.
Reactivity in Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures.[4]
The generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol using 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Application Notes & Protocols
Topic: Suzuki-Miyaura Coupling Protocol using 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Executive Summary
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the pharmaceutical and materials science sectors for the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in bioactive molecules.[3][4][5] This document provides a detailed guide to employing a specialized building block, This compound , in Suzuki-Miyaura coupling. The tetrahydropyran (THP) group serves as a robust protecting group for a benzylic alcohol, a common functional handle for further molecular elaboration in drug development. This protocol is designed for researchers and scientists, offering a deep dive into the reaction's mechanism, a step-by-step experimental procedure, and expert insights into optimization and troubleshooting.
The Strategic Advantage of the THP-Protected Boronic Acid
In multi-step synthesis, particularly in drug discovery, protecting functional groups that are incompatible with reaction conditions is a critical strategy. The primary alcohol in 4-(hydroxymethyl)phenylboronic acid would interfere with many transition metal-catalyzed reactions. The THP ether in This compound provides a key advantage:
-
Inertness: The THP acetal is highly stable under the basic conditions required for the Suzuki-Miyaura coupling, preventing unwanted side reactions.
-
Solubility: The presence of the THP moiety can enhance the solubility of the boronic acid reagent in common organic solvents.[6]
-
Latent Functionality: Post-coupling, the THP group can be readily cleaved under mild acidic conditions to reveal the primary alcohol. This unmasked hydroxyl group can then be used for subsequent transformations (e.g., oxidation, etherification, esterification), allowing for late-stage diversification of a core molecular scaffold. This is a powerful tactic in the exploration of structure-activity relationships (SAR).
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly connects an organohalide and an organoboron compound.[3][7] The cycle comprises three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This is typically the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[7][8]
-
Transmetalation: This step requires the activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[10] This boronate then transfers its organic group (the THP-protected phenyl ring) to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The Palladium-catalyzed cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene) | 213.12 | 1.0 | Electrophilic coupling partner |
| 4-(THP-oxymethyl)phenylboronic acid | 250.10 | 1.2 - 1.5 | Nucleophilic coupling partner (slight excess mitigates protodeboronation) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.01 - 0.05 (1-5 mol%) | Palladium catalyst precursor |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 - 3.0 | Base to activate the boronic acid |
| 1,4-Dioxane, anhydrous | - | ~0.1 M concentration | Primary organic solvent |
| Deionized Water | - | 10-25% of Dioxane vol. | Co-solvent to dissolve the base |
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 2.5 eq).
-
Causality: Using a slight excess of the boronic acid compensates for potential decomposition via protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[7]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane, followed by deionized water (e.g., in a 4:1 or 5:1 ratio), via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with the inert gas for an additional 15-20 minutes while stirring to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq, 2 mol%). The mixture will typically change color upon catalyst addition.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously for 4-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS.[11] A complete reaction is indicated by the consumption of the limiting reagent (the aryl bromide).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or is hydrated.4. Low reaction temperature. | 1. Ensure proper inert atmosphere technique.2. Use a fresh bottle of catalyst.3. Switch to a stronger base like Cs₂CO₃.4. Increase the temperature to reflux. |
| Protodeboronation of Boronic Acid | Presence of acidic protons or excess water. Reaction run for too long at high temperature. | 1. Use freshly dried solvents and anhydrous base.2. Increase the equivalents of boronic acid to 1.5 eq.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling. | Rigorously degas the reaction mixture before and after solvent addition. Ensure a good inert gas seal throughout the reaction. |
| Dehalogenation of Aryl Halide | Presence of reducing agents or specific ligands promoting this side reaction. | 1. Ensure high purity of all reagents.2. If using a custom ligand system, screen other ligands. This is less common with pre-catalysts like Pd(dppf)Cl₂. |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and reliable method for constructing complex molecular architectures. The THP-protected handle provides strategic advantages for downstream functionalization, making this reagent particularly valuable in medicinal chemistry and drug development pipelines. By understanding the underlying mechanism and adhering to a robust, well-defined protocol that emphasizes an inert environment, researchers can consistently achieve high yields of desired biaryl products, accelerating the pace of discovery.
References
- MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Elsevier. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química.
- ChemistryViews. Base-Free Suzuki-Miyaura Coupling.
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- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
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- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
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Application Notes and Protocols for Suzuki Coupling with 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Introduction: Navigating the Suzuki Coupling of Sterically Demanding Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This guide provides a detailed examination of the Suzuki coupling reaction utilizing 4-(tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid . The presence of the bulky tetrahydropyranyl (THP) ether protecting group introduces steric considerations that necessitate careful selection of the catalytic system to achieve optimal results. We will delve into the mechanistic intricacies of the Suzuki coupling, provide a rationale for catalyst and ligand selection, offer a detailed experimental protocol, and address common troubleshooting scenarios.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[4][5][7] This step is often the rate-determining step in the catalytic cycle.[8]
-
Transmetalation: In this crucial step, the organic moiety (R²) from the organoboron species is transferred to the palladium(II) center.[3][4] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][9][10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond (R¹-R²) and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][6]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Catalyst and Ligand Selection: A Strategic Approach for Hindered Substrates
The success of a Suzuki coupling, particularly with sterically encumbered substrates like this compound, is critically dependent on the judicious choice of the palladium source and, most importantly, the supporting ligand.
Palladium Precatalysts
While Pd(PPh₃)₄ can be effective for simple couplings, modern, more challenging transformations often benefit from the use of air-stable palladium(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃.[5][6] These are reduced in situ to the active Pd(0) species. For difficult couplings, specialized precatalysts that rapidly generate the active catalyst can be advantageous.[12][13]
The Crucial Role of Ligands
The ligand plays a multifaceted role in the Suzuki coupling, influencing the catalyst's stability, solubility, and reactivity. For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is paramount.[12][14] These ligands promote the reductive elimination step and can facilitate the oxidative addition of less reactive aryl chlorides.[12]
Key Ligand Classes for Coupling Hindered Boronic Acids:
-
Biaryl Phosphine Ligands (Buchwald-type): This class of ligands, such as SPhos, XPhos, and RuPhos, has proven to be exceptionally effective for sterically demanding couplings.[12][15] Their steric bulk and electron-donating properties accelerate the key steps of the catalytic cycle.[15]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective for challenging Suzuki couplings, including those involving aryl chlorides.[9][12]
| Ligand Type | Key Characteristics | Recommended for |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines. | Sterically hindered aryl halides and boronic acids.[12][15] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, significant steric bulk. | Challenging couplings, including those with aryl chlorides.[9][12] |
| Triphenylphosphine (PPh₃) | Less bulky, suitable for simpler couplings. | Non-sterically hindered substrates. |
Table 1: Comparison of Common Ligand Types for Suzuki Coupling.
For the coupling of this compound, a Buchwald-type ligand such as SPhos or XPhos is highly recommended to overcome the steric hindrance imposed by the THP group.
The Role of the Base and Solvent
The choice of base and solvent is also critical for a successful Suzuki coupling. The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[1][9][10][11] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For sterically hindered couplings, stronger bases like potassium phosphate are often more effective.[12]
The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly employed.[5] Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used.[5]
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative aryl bromide. Note: This is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Dioxane (or Toluene) and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (SPhos or XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[7][16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[7] The crude product can be purified by flash column chromatography on silica gel.[17][18]
Figure 2: General Experimental Workflow for the Suzuki Coupling Protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh palladium source and ligand.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.[12] |
| Protodeborylation | - The boronic acid is unstable under the reaction conditions. | - Use a milder base (e.g., KF).[9]- Use a more active catalyst system to accelerate the coupling relative to decomposition.[13][19]- Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.[5] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Optimize the base and solvent system. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source (e.g., solvent, water) and a suitable reducing agent in the reaction mixture. | - Use anhydrous solvents if possible.- Minimize the amount of water in the reaction. |
Table 2: Troubleshooting Guide for the Suzuki Coupling Reaction.
Conclusion
The Suzuki coupling of this compound, while presenting steric challenges, can be successfully achieved through the careful selection of a robust catalytic system. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in conjunction with an appropriate palladium precatalyst and a suitable base, is key to overcoming the steric hindrance and achieving high yields of the desired biaryl product. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (2024, October 10). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Alonso, F., Moglie, Y., & Radivoy, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3348-3356. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503.
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
- Ishiyama, T., & Miyaura, N. (1999). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (23), 4349-4356.
- Kwong, F. Y., & Chan, A. S. C. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Asian Journal of Organic Chemistry, 5(10), 1260-1268.
- Zhang, Y., & Nolan, S. P. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organic & Biomolecular Chemistry, 7(23), 4875-4880.
- Li, J., & Hua, R. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4399–4405.
- Kwong, F. Y., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(4), 1084-1087.
- Li, J., & Hua, R. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4399–4405.
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Reddit. (2018, November 5). Suzuki purification problem. Retrieved from [Link]
- Denmark, S. E., & Kasten, B. J. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society, 143(3), 1489-1502.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]
- Wang, L., & Wang, Y. (2014). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C.
- Li, Y., et al. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 27(19), 6523.
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
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Application Notes: Synthesis of Biaryl Compounds Using 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the fundamental structure of numerous pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The development of robust and efficient synthetic methodologies for the construction of the C(sp²)-C(sp²) bond that defines these structures is, therefore, a paramount objective in organic synthesis.[2] Among the array of available cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction has emerged as a preeminent and versatile tool.[2][4] Its widespread adoption is attributable to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and generally low toxicity of the requisite organoboron reagents.[2][4]
This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing a specialized boronic acid derivative, 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid . The inclusion of the tetrahydropyran (THP) ether moiety serves as a strategic protecting group for a phenolic oxygen, a common functional group in complex molecules. This approach allows for the selective coupling of the boronic acid while the potentially reactive phenol is masked, to be revealed in a subsequent deprotection step if desired. This strategy is particularly valuable in multi-step syntheses where functional group compatibility is critical.[5]
The Engine of Biaryl Synthesis: Unpacking the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This step, often the rate-determining one, forms a square-planar Palladium(II) intermediate.
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid derivative (Ar²-B(OR)₂) is transferred to the Palladium(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4][6][7] The specific boronic acid used here, 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, participates in this step to transfer the protected hydroxyphenyl group to the palladium catalyst.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[6]
Sources
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Application Notes & Protocols: Leveraging 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of a Masked Phenol
In the landscape of medicinal chemistry, the phenol moiety is a privileged functional group. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its ionizable nature, makes it a critical pharmacophore for interacting with biological targets. However, the inherent reactivity of the phenolic hydroxyl group—its acidity and nucleophilicity—presents a significant challenge during complex multi-step syntheses. Direct employment of phenolic boronic acids in transition metal-catalyzed cross-coupling reactions can lead to side reactions and diminished yields.
This guide focuses on 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid , a versatile reagent that masterfully circumvents this challenge. By masking the reactive phenol as a Tetrahydropyranyl (THP) ether, this compound serves as a stable and efficient building block for introducing a latent phenolic group into molecular scaffolds, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2]
Unveiling the Reagent: Structure and Functionality
The subject of this guide is 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid , with CAS Number 182281-01-2.[3] Its structure features a phenylboronic acid substituted at the para position with a hydroxyl group protected as a THP ether.
-
Boronic Acid Moiety : The -B(OH)₂ group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.[4]
-
THP Protecting Group : The tetrahydropyranyl (THP) group is an acetal that renders the phenolic oxygen non-nucleophilic and non-acidic under the basic conditions typical of Suzuki couplings.[5][6] It is stable to a wide range of reagents, including organometallics and hydrides, yet can be readily removed under mild acidic conditions to reveal the free phenol.[7][8]
This dual functionality makes the reagent a powerful tool for drug discovery, allowing chemists to construct complex biaryl systems that are common in pharmaceuticals while preserving a key interaction site for late-stage unveiling.[2][9]
The Tetrahydropyranyl (THP) Protecting Group: A Gateway to Selective Synthesis
The THP group is one of the most classic and reliable protecting groups for alcohols and phenols.[10] Its selection for this reagent is based on several key principles of synthetic strategy:
-
Ease of Introduction : Formed by the acid-catalyzed reaction of a phenol with 3,4-dihydro-2H-pyran (DHP).[5]
-
Robust Stability : THP ethers are inert to the basic and nucleophilic conditions used in many standard organic transformations, including the Suzuki-Miyaura coupling.[8] This prevents self-coupling or interference with the catalyst.
-
Orthogonal Removal : The acetal linkage of the THP ether is selectively cleaved under mild acidic conditions that typically leave other functional groups, such as esters or amides, intact.[11] This orthogonality is paramount in the synthesis of complex molecules.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[12] 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is an ideal coupling partner for introducing a protected phenol moiety to construct biaryl scaffolds.[1]
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[12]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[12]
-
Transmetalation : The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the THP-protected phenyl ring) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.
Expected Outcomes & Substrate Scope
This reagent is effective with a variety of aryl and heteroaryl halides and triflates. The electronic nature of the coupling partner can influence reaction conditions and outcomes.
| Coupling Partner (Aryl Halide) | Example Product Structure | Typical Yield Range | Notes |
| 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-ol (after deprotection) | 80-95% | Electron-rich aryl bromides are excellent coupling partners. |
| 4-Bromobenzonitrile | 4'-(Tetrahydro-2H-pyran-2-yloxy)-[1,1'-biphenyl]-4-carbonitrile | 75-90% | Electron-poor aryl halides also couple efficiently. |
| 2-Chloropyridine | 2-(4'-(Tetrahydro-2H-pyran-2-yloxy)-[1,1'-biphenyl]-4-yl)pyridine | 65-85% | Heteroaryl halides are viable substrates, though may require specific ligands for optimal results. |
| Phenyl Triflate | 4-(Tetrahydro-2H-pyran-2-yloxy)-1,1'-biphenyl | 85-98% | Aryl triflates are highly reactive and often couple under milder conditions.[13] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, robust protocol that serves as an excellent starting point for most substrates. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | Purpose | Typical Amount |
| Aryl Halide / Triflate | Electrophilic Partner | 1.0 equiv |
| 4-(THP-oxy)phenylboronic acid | Nucleophilic Partner | 1.2–1.5 equiv |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst | 1–5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0–3.0 equiv |
| 1,4-Dioxane | Solvent | 0.1–0.2 M |
| Water | Co-solvent | 10–25% v/v |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.5 equiv). Then, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).
-
Execution : Stir the mixture vigorously and heat to 80-100 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure THP-protected biaryl product.
Rationale and Optimization: A Self-Validating System
-
Why 1.2-1.5 equivalents of boronic acid? Boronic acids can undergo self-condensation to form boroxines, reducing the amount of active reagent. Using a slight excess ensures the complete consumption of the often more valuable aryl halide.
-
Choice of Catalyst :
-
Pd(PPh₃)₄: A reliable, general-purpose catalyst for many couplings.
-
Pd(dppf)Cl₂: Often superior for less reactive aryl chlorides or sterically hindered substrates due to the ligand's larger bite angle and electron-donating properties.
-
-
Choice of Base : The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).
-
K₂CO₃: A cost-effective and generally effective base.
-
Cs₂CO₃ or K₃PO₄: Stronger, more soluble bases that can accelerate the reaction, especially for difficult substrates.[13]
-
-
Solvent System : A mixture of an organic solvent (Dioxane, Toluene, DME) and water is common. Water aids in dissolving the inorganic base and facilitates the transmetalation step.
Experimental Workflow Diagram
Post-Coupling Strategy: Deprotection of the THP Group
Once the carbon-carbon bond is forged, the final step is to unmask the phenol. This reveals the crucial hydroxyl group, which can serve as a key binding element in a drug candidate or a handle for further diversification.
Protocol: Acid-Catalyzed THP Deprotection
-
Setup : Dissolve the THP-protected biaryl (1.0 equiv) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH), at a concentration of 0.1 M.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equiv) or a few drops of concentrated hydrochloric acid (HCl).
-
Execution : Stir the reaction at room temperature.
-
Monitoring : Monitor the reaction by TLC. The product will be significantly more polar than the starting material. The reaction is typically complete within 30 minutes to 4 hours.
-
Work-up : Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting phenolic product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Case Study: A Hypothetical Drug Discovery Workflow
The strategic use of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid can significantly accelerate drug discovery programs by enabling a modular and convergent synthesis approach.
This workflow highlights how a complex core structure can be efficiently coupled with the protected phenol. The subsequent deprotection reveals a key functional group at a late stage, allowing for the rapid synthesis of an array of analogues for structure-activity relationship (SAR) studies. This strategy minimizes the need to carry a reactive phenol through multiple synthetic steps, improving overall efficiency and yield.[14]
Conclusion
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a highly valuable and strategic reagent in medicinal chemistry and drug discovery. Its primary utility lies in its ability to serve as a robust, protected surrogate for 4-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By masking the phenol as a stable THP ether, chemists can construct complex biaryl scaffolds efficiently and in high yield. The subsequent, mild deprotection provides late-stage access to critical phenolic moieties, accelerating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
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MySkinRecipes. (n.d.). 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. Retrieved from [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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Hartwig, J. F. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. Retrieved from [Link]
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Szabó, A., et al. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 26(16), 4945. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biology Interface, 7(1), 1-15. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
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VEGSCI Inc. (n.d.). 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Nordic Chem Collaboration. (n.d.). 4-(Tetrahydro-2H-pyran-2-yl)methoxyphenylboronic acid. Retrieved from [Link]
-
Ferraz, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4224. Retrieved from [Link]
-
YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
- University Handout. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems.
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Application Note: Facile Deprotection of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Abstract
This application note provides a comprehensive guide for the efficient deprotection of the tetrahydropyranyl (THP) ether in 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid to yield 4-hydroxy-3-methoxyphenylboronic acid. The THP group is a common and robust protecting group for hydroxyl functionalities, particularly phenols, due to its stability under a wide range of non-acidic conditions.[1][2][3] This protocol details a straightforward acid-catalyzed hydrolysis method, offering insights into the reaction mechanism, optimization of reaction parameters, and thorough analytical monitoring. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Role of the THP Protecting Group
In multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of molecular architecture. The tetrahydropyranyl (THP) ether stands out as a widely employed protecting group for alcohols and phenols.[2][4] Its popularity is attributed to its ease of introduction, general stability towards strong bases, organometallic reagents, and hydrides, and its facile cleavage under acidic conditions.[1][5] The THP-protected compound, this compound, is a valuable intermediate, for instance, in Suzuki-Miyaura cross-coupling reactions where the boronic acid moiety is reactive, while the phenolic hydroxyl is masked. Subsequent deprotection reveals the phenol for further functionalization or to achieve the final target molecule.
The Chemical Principle: Mechanism of Acid-Catalyzed THP Ether Cleavage
The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism.[1] The reaction is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the resulting alcohol. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized carbocation. This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate the parent alcohol and produce 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1]
Figure 1: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the deprotection of this compound.
Materials and Reagents
-
This compound
-
Methanol (MeOH), ACS grade
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc), ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates, silica gel 60 F₂₅₄
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC tank and UV lamp
-
NMR spectrometer
-
Mass spectrometer
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for THP deprotection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).
-
Acidification: To the stirred solution, add concentrated hydrochloric acid (0.1-0.5 eq) dropwise at room temperature. Note: The amount of acid can be optimized. A catalytic amount is sufficient, but excess acid may be used to accelerate the reaction. However, highly acidic conditions can potentially promote protodeboronation.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The starting material will have a higher Rf value than the more polar product, 4-hydroxy-3-methoxyphenylboronic acid.
-
Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the methanol using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-hydroxy-3-methoxyphenylboronic acid can be purified by column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended. The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed to yield the purified product. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective purification method.[7]
Analytical Characterization
The identity and purity of the final product, 4-hydroxy-3-methoxyphenylboronic acid, should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the disappearance of the characteristic signals of the THP group and the appearance of the phenolic hydroxyl proton.
-
¹³C NMR Spectroscopy: To verify the carbon skeleton of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the deprotected product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]
Troubleshooting and Key Considerations
| Parameter | Recommendation | Rationale and Potential Issues |
| Acid Catalyst | HCl, H₂SO₄, or p-TsOH | While various protic acids are effective, the choice may depend on the substrate's sensitivity. Inadvertent HCl from Pd/C in hydrogenation reactions has also been reported to cleave THP ethers.[9] |
| Solvent | Methanol, Ethanol, or a mixture of THF/water | Protic solvents like methanol can participate in the reaction, forming a methyl ether of the THP side product.[4] |
| Temperature | Room temperature to reflux | Higher temperatures accelerate the reaction rate but may also increase the risk of side reactions, such as protodeboronation of the boronic acid.[10] |
| Reaction Time | 1-4 hours | Incomplete reaction may occur with insufficient time. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. |
| Boronic Acid Stability | Maintain acidic to neutral pH during work-up | Boronic acids can be susceptible to degradation under strongly basic or highly acidic conditions.[6][11] The pH of the aqueous solution influences the equilibrium between the neutral boronic acid and the anionic boronate species.[6] |
Conclusion
This application note presents a reliable and efficient protocol for the acid-catalyzed deprotection of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully deprotect the THP ether to yield the desired 4-hydroxy-3-methoxyphenylboronic acid in high purity. The provided troubleshooting guide and analytical methods will further aid in the successful execution and validation of this important synthetic transformation.
References
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. Available at: [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]
-
Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ScienceDirect. Available at: [Link]
- Preparation method of hydroxyphenylboronic acid. Google Patents.
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Video: Protection of Alcohols. JoVE. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
synthesis & cleavage of THP ethers. YouTube. Available at: [Link]
-
Ether cleavage. Wikipedia. Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]
-
Sourcing High-Purity 2-Hydroxyphenylboronic Acid: A Guide for Chemical Procurement. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Purification of boronic acids?. Reddit. Available at: [Link]
-
(4-Methoxyphenyl)boronic acid. PubChem - NIH. Available at: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Introduction: The Strategic Utility of Protected Boronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] A key challenge in complex molecule synthesis is the management of reactive functional groups. Herein, we focus on the application of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid , a strategically protected building block that allows for the controlled participation of a phenolic moiety in cross-coupling strategies.
The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl functionality, stable to the basic conditions typically employed in Suzuki-Miyaura reactions.[5][6] This stability allows for the desired C-C bond formation without premature deprotection or unwanted side reactions involving the phenolic oxygen. Subsequent acidic workup or a dedicated deprotection step can then unmask the hydroxyl group, providing a versatile handle for further functionalization.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions, detailed protocols, and mechanistic considerations for the successful implementation of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, initiated by a Pd(0) species.
Figure 1: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. For electron-rich aryl halides, this step can be rate-limiting and may require more electron-rich and bulky ligands to facilitate the reaction.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'B(OH)₃⁻).[10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Reaction Parameters for this compound
The successful cross-coupling of this electron-rich boronic acid hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is critical for achieving high yields, especially when dealing with challenging substrates like aryl chlorides.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4][11][12] While Pd(PPh₃)₄ can be used directly as the active Pd(0) species, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine ligands.
-
Phosphine Ligands: For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands are often beneficial. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. Buchwald ligands such as XPhos and SPhos are excellent choices for challenging couplings.[9][13] For less demanding couplings with aryl bromides or iodides, triphenylphosphine (PPh₃) can be sufficient.[14]
-
Precatalysts: Modern palladacycle precatalysts, such as XPhos Pd G2 or G3, offer improved air and moisture stability and generate the active catalytic species under the reaction conditions, often leading to more reproducible results.[13][15]
Base Selection
The base plays a pivotal role in the transmetalation step by activating the boronic acid. The choice of base should also consider the stability of the THP protecting group, which is sensitive to strong acids but generally stable to bases.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases in Suzuki-Miyaura couplings.[10][16] For electron-rich boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred to accelerate the transmetalation.[16]
-
Organic Bases: While less common for this type of coupling, organic bases like triethylamine (NEt₃) can be employed, particularly in aqueous solvent systems.[17]
-
Base Strength and Solubility: The effectiveness of a base can be influenced by its solubility in the reaction medium. Finely powdered bases and the addition of a small amount of water can improve solubility and reaction rates.[18][19]
Solvent System
The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, often in combination with water.[19][20] These solvents are generally effective for a wide range of substrates.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be a good choice when solubility is an issue, though it can be more challenging to remove during workup.[21]
-
Aqueous Conditions: Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures, which can enhance the rate of transmetalation and are environmentally more benign.[20] The ratio of organic solvent to water can be a critical parameter to optimize.[19]
Temperature
Reaction temperatures for Suzuki-Miyaura couplings typically range from room temperature to reflux.[22] For more challenging couplings, such as those involving aryl chlorides, higher temperatures (e.g., 80-110 °C) are often necessary to overcome the higher activation energy of the oxidative addition step.[22][23] Microwave irradiation can also be employed to shorten reaction times.[23]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the specific conditions may be necessary for different aryl halide coupling partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings with Aryl Chlorides
For less reactive aryl chlorides, a more active catalyst system is generally required. This protocol utilizes a Buchwald precatalyst and a stronger base.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl chloride, this compound, XPhos Pd G3, and potassium phosphate to a reaction vial equipped with a stir bar.
-
Add degassed toluene and water to the vial.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(PPh₃)₄ (2-3%) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | >90% |
| Aryl Bromide | Pd(PPh₃)₄ (3-5%) or Pd(OAc)₂ (2%) + SPhos (4%) | SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 90-100 | 85-95% |
| Aryl Chloride | XPhos Pd G3 (2%) | - | K₃PO₄ (2) or Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 100-110 | 70-90% |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction scale.
Post-Coupling Deprotection of the THP Ether
After the successful cross-coupling, the THP protecting group can be readily removed under mild acidic conditions to reveal the free phenol.
Figure 2: Workflow for the Deprotection of the THP Ether.
Deprotection Protocol
-
Dissolve the THP-protected biaryl (1.0 mmol) in methanol (10 mL).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl) or a milder acid like pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected biaryl.[7]
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand), or using a stronger base.[9][18] Ensure that all reagents and solvents are of high quality and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[24]
-
Protodeboronation: Electron-rich boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures.[18] Using the boronic acid in a slight excess (1.2-1.5 equivalents) can help to mitigate this. For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be beneficial.[25]
-
Homocoupling: The formation of symmetrical biaryls from the homocoupling of the boronic acid can occur, often due to the presence of oxygen.[1] Thoroughly degassing the solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The THP protecting group provides the necessary stability to the phenolic hydroxyl group under the basic reaction conditions, allowing for a wide range of coupling partners to be employed. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired cross-coupled products. The straightforward deprotection of the THP ether post-coupling further enhances the synthetic utility of this reagent, making it a powerful tool in the arsenal of medicinal and materials chemists.
References
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-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- SAGE Publications Inc. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development, 17(7), 1045-1050.
-
European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Retrieved from [Link]
- Qualitas1998. (2013). Greening the Valsartan Synthesis: Scale-up of Key Suzuki−Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development, 17(7), 1045-1050.
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
- Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 75(13), 4275–4285.
- Elsevier. (2010). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 3(4), 229-241.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(41), 11211-11216.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-639.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Morin, M. D., & Organ, M. G. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic letters, 14(18), 4858–4861.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Retrieved from [Link]
-
Johnson & Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- ACS Publications. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14065–14074.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221–233.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18568–18614.
- National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II)
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10461-10468.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 278-290.
- Sigma-Aldrich. (2009).
- PubMed. (2002). A novel synthesis of biaryl-containing macrocycles by a domino Miyaura arylboronate formation: intramolecular Suzuki reaction. Organic letters, 4(25), 4475–4478.
- PubMed Central. (2013). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]
- National Institutes of Health. (2014). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Beilstein journal of organic chemistry, 10, 2456–2465.
- Wiley Online Library. (2018). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro, 6‐azaindole with 2,4‐difluorophenylboronic acid. Journal of Heterocyclic Chemistry, 55(10), 2384-2388.
-
ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA-MAH)-Pd(II) microspheres. Retrieved from [Link]
-
Sci-Hub. (n.d.). High yields of unsymmetrical biaryls via cross coupling of arylboronic acids with haloarenes using a modified Suzuki-Beletskaya procedure. Retrieved from [Link]
- CoLab. (n.d.). The preparation of hindered biphenyls via the suzuki reaction.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5036.
- MDPI. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 24(12), 2291.
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- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 15. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 25. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful application of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in palladium-catalyzed Heck coupling reactions. By delving into the mechanistic underpinnings and practical considerations of this powerful carbon-carbon bond-forming reaction, this document serves as an essential resource for researchers in organic synthesis and drug development. The protocols outlined herein are designed to be robust and adaptable, with a focus on optimizing reaction conditions for this specific, functionalized arylboronic acid.
Introduction to the Heck Reaction and the Role of Arylboronic Acids
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1][2] This Nobel Prize-winning reaction has been instrumental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1]
Traditionally, the Heck reaction utilizes aryl halides as the arylating agent. However, the scope of this transformation has been expanded to include other coupling partners, such as arylboronic acids.[3][4] The use of arylboronic acids in Heck-type reactions, often termed "oxidative Heck" or "boron-Heck" reactions, offers several advantages, including the generally lower toxicity and greater stability of boronic acids compared to organostannanes or organozinc reagents.[5] These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle, although variations involving a Pd(II) catalyst are also well-established.[3][4]
The subject of this guide, this compound, is a valuable building block in medicinal chemistry. The tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl, which can be sensitive to certain reaction conditions. The successful application of this substrate in Heck couplings requires careful consideration of the reaction parameters to ensure both efficient coupling and the integrity of the THP protecting group.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction involving an arylboronic acid proceeds through a Pd(II)-catalyzed pathway. The key steps are as follows:
-
Transmetalation: The arylboronic acid transfers its aryl group to the Pd(II) catalyst.
-
Olefin Coordination and Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step is typically stereospecific, occurring in a syn manner.[6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.[6]
-
Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(II) catalyst, completing the catalytic cycle.
Below is a visualization of the catalytic cycle for the oxidative Heck reaction.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
Application Note: Strategic Incorporation of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, enabling the efficient construction of the biaryl scaffolds common to many inhibitors.[1][2] This document provides a detailed guide on the application of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid , a sophisticated building block designed to enhance the pharmacokinetic properties of synthesized inhibitors. We will explore the strategic advantages of the tetrahydropyran (THP) motif, provide detailed protocols for its use in Suzuki-Miyaura coupling, and present a case study relevant to the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitor scaffolds.
The Strategic Advantage: Why Choose a THP-Containing Building Block?
The selection of building blocks in medicinal chemistry is a deliberate process aimed at optimizing both potency and drug-like properties. The 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenyl moiety offers several distinct advantages that address common challenges in drug development.
-
Improved Pharmacokinetics (ADME): The tetrahydropyran (THP) group is frequently employed to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is often used as a bioisostere of a cyclohexane ring but possesses lower lipophilicity. This reduction in lipophilicity can be critical for improving solubility, reducing off-target toxicity, and achieving a more favorable overall pharmacokinetic profile.[3]
-
Enhanced Target Engagement: The oxygen atom within the THP ring is not merely a passive structural element; it can act as a hydrogen bond acceptor. This provides an additional point of interaction with the target kinase, potentially increasing binding affinity and potency.[3]
-
Conformational Rigidity: Compared to a linear ether, the cyclic nature of the THP ring reduces the molecule's conformational entropy. This pre-organization can lead to a lower energetic penalty upon binding to the target, contributing to enhanced ligand binding efficiency.[3]
Numerous approved and clinical-stage drugs incorporate the THP motif to harness these benefits. For instance, Gilteritinib, an inhibitor of AXL/FLT3 kinases, features a THP substituent that was key to achieving its final profile.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond with an aryl or heteroaryl halide/triflate.[4][5]
Mechanism Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1][2]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[1][2]
Experimental Protocols
The following protocols are robust starting points. Optimization may be required based on the specific reactivity of the coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol details the coupling of an aryl bromide with this compound.
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water 4:1, or DMF)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.5 equiv) followed by the degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Recommended Reaction Conditions
The optimal conditions can vary depending on the halide partner. The following table provides validated starting points.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ (3.0) | Toluene | 100 | 70-85 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (2%) | Na₂CO₃ (2.0) | DME/H₂O | 85 | 90-98 |
| 3-Bromopyrimidine | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | DMF | 95 | 75-90 |
Yields are representative and may vary based on scale and purification efficiency.
Case Study: Synthesis of a BTK Inhibitor Scaffold
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for B-cell malignancies.[7][8] Many BTK inhibitors feature a central heterocyclic core linked to a substituted phenyl ring. Our boronic acid is an ideal reagent for installing the requisite 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl moiety, which can occupy a key pocket in the BTK active site.
Reaction Scheme: A common core in BTK inhibitors is the pyrazolo[3,4-d]pyrimidine heterocycle.[9] The key C-C bond formation can be achieved via a Suzuki coupling as shown below.
(Image of a reaction scheme: A 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacting with this compound in the presence of a palladium catalyst to yield the coupled product)
Protocol:
-
Reactants: Use 3-iodo-1H-pyrazolo[3.4-d]pyrimidin-4-amine (1.0 equiv) as the halide partner.
-
Boronic Acid: Use this compound (1.4 equiv).
-
Catalyst System: A more active catalyst system, such as Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos or XPhos), is recommended for this electron-rich heterocyclic system to ensure efficient oxidative addition.
-
Base & Solvent: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) in an anhydrous, aprotic solvent like toluene or 2-MeTHF.
-
Temperature: 100-110 °C.
Expected Outcome: This coupling reaction constructs a key intermediate in the synthesis of potent BTK inhibitors. The introduced THP-methoxyphenyl group is designed to improve solubility and provide favorable interactions within the kinase binding site, potentially enhancing both potency and selectivity.
| Kinase Target | Inhibitor Scaffold Incorporating the THP-Phenyl Moiety | Reported Potency (IC₅₀ / Kᵢ) |
| BTK | 3-(4-((THP)methoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.5 - 10 nM[8][10] |
| FLT3 | N-(THP-substituted)-phenyl-aminopyrimidine | 1 - 25 nM[3][11] |
| JAK1 | (THP-substituted)-pyrrolopyrimidine | 1.4-fold improved LLE vs. cyclohexyl[3] |
Note: Potency data is representative for scaffolds containing the THP-phenyl motif and is compiled from analogous structures in the literature.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Wrong base/solvent combination. | Use a fresh catalyst; Ensure rigorous inert atmosphere technique; Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents. |
| Protodeboronation | Presence of excess water; Reaction temperature too high or time too long. | Use anhydrous solvents; Minimize water in the base (use freshly dried base); Monitor reaction closely and stop once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and ensure a tight seal on the reaction vessel. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic design imparts favorable pharmacokinetic characteristics and offers potential for enhanced target binding through hydrogen bond interactions.[3] The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its incorporation into complex heterocyclic scaffolds, making it an essential tool for researchers and professionals in medicinal chemistry and drug development.
References
-
MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. [Link]
-
PubMed. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. [Link]
-
PubMed. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]
-
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
- Google Patents.
-
Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]
-
University of Cambridge. RSC Medicinal Chemistry - Fragment-based discovery of allosteric inhibitors of protein kinase CK2. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]
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- 4. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid troubleshooting
Technical Support Center: Suzuki Coupling with 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address challenges encountered when using this compound. As researchers and drug development professionals, achieving high yields and purity is paramount. This resource combines in-depth scientific principles with practical, field-proven solutions to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When faced with a low-yield Suzuki coupling, it's crucial to systematically evaluate the foundational parameters of your reaction. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you're using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen contamination can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.[1]
-
Reagent Purity: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.[1]
Q2: I'm observing a significant amount of deprotected phenol product in my reaction mixture. What could be causing the cleavage of the THP ether?
A2: The tetrahydropyranyl (THP) ether is generally stable under basic conditions but can be sensitive to acid.[2][3] While the Suzuki coupling is typically run under basic conditions, inadvertent acidity can arise from several sources:
-
Hydrolysis of Boronic Acid: Boronic acids can be in equilibrium with their corresponding boroxines, a reaction that releases water. At elevated temperatures, this water, in combination with certain bases or salts, could create localized acidic microenvironments.
-
Choice of Base: While strong bases are often used, some weaker bases in combination with protic solvents might not be sufficient to prevent localized pH drops.
-
Lewis Acidity of Palladium: The palladium catalyst itself can exhibit Lewis acidity, which might contribute to THP ether cleavage, especially at higher catalyst loadings or elevated temperatures.
Q3: Is protodeboronation a significant concern with this specific boronic acid?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki couplings.[4] For this compound, the electron-donating nature of the THP-protected hydroxyl group can make the C-B bond more susceptible to cleavage, especially under harsh basic conditions or at elevated temperatures.[4]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed breakdown of common issues, their probable causes, and actionable solutions.
Symptom 1: No or Minimal Product Formation
If you are observing little to no formation of your desired biaryl product, consider the following troubleshooting steps.
Potential Cause 1: Inactive Catalyst
The generation of the active Pd(0) species is the first step in the catalytic cycle.[5] Failure at this stage will halt the entire reaction.
-
Diagnosis: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction.
-
Solution:
-
Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
Alternatively, employ a more robust, air-stable precatalyst, for instance, a Buchwald-type precatalyst, which can be more efficient in generating the active Pd(0) species.[6]
-
Increase the catalyst loading incrementally, for example, from 1 mol% to 3-5 mol%.[6]
-
Potential Cause 2: Inefficient Oxidative Addition
The oxidative addition of the aryl halide to the Pd(0) center can be a rate-limiting step, particularly with electron-rich or sterically hindered aryl halides.[7]
-
Diagnosis: If your starting aryl halide remains largely unreacted, this step may be the bottleneck.
-
Solution:
-
Ligand Selection: For challenging aryl halides, the use of bulky and electron-rich phosphine ligands is often necessary.[8] Consider ligands such as XPhos, SPhos, or RuPhos, which have demonstrated effectiveness for hindered substrates.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[9]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[7]
-
Potential Cause 3: Ineffective Transmetalation
The transfer of the aryl group from the boronic acid to the palladium center is a critical step that requires the activation of the boronic acid by a base.[10][11]
-
Diagnosis: If you observe consumption of the aryl halide but no product formation, and your boronic acid remains, this step is likely problematic.
-
Solution:
-
Base Selection: The choice of base is crucial. For sterically hindered couplings, stronger bases may be required.[9] Ensure the base is finely powdered and, if necessary, dried, as its physical state can impact reactivity.[6]
-
Solvent System: The solubility of the inorganic base can be a limiting factor.[4] Adding a small amount of water to solvents like dioxane or THF can improve the solubility of the base and facilitate the formation of the active boronate species.[7]
-
Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[7]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1 M to 0.5 M relative to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Symptom 2: Incomplete Conversion with Side Product Formation
In cases where the reaction proceeds but stalls, or significant side products are observed, a different set of factors may be at play.
Potential Cause 1: Protodeboronation of the Boronic Acid
As previously mentioned, the cleavage of the C-B bond is a common issue.
-
Diagnosis: The presence of anisole (methoxybenzene) in your crude reaction mixture is a strong indicator of protodeboronation.
-
Solution:
-
Milder Base: Switch to a milder base such as KF or Cs₂CO₃.[4][12] In some cases, a base-free protocol might be necessary for particularly sensitive substrates.[13][14]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of protodeboronation.[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[7]
-
Potential Cause 2: Homocoupling of the Boronic Acid
The undesired coupling of two boronic acid molecules can reduce the yield of the desired product.[4]
-
Diagnosis: The presence of a symmetrical biaryl derived from the boronic acid is indicative of homocoupling.
-
Solution:
Potential Cause 3: Cleavage of the THP Ether
The formation of the deprotected phenol can be a significant competing reaction.
-
Diagnosis: The presence of the corresponding hydroxyphenyl-coupled product in the reaction mixture.
-
Solution:
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, switching to anhydrous solvents can sometimes mitigate acid-catalyzed deprotection.[6]
-
Careful Base Selection: Use a strong, non-protic base like K₃PO₄ or Cs₂CO₃ to ensure the reaction medium remains basic throughout.
-
Alternative Protecting Groups: If THP ether cleavage remains a persistent issue, consider a more robust protecting group for the phenol, such as a silyl ether (e.g., TBS) or a benzyl ether, depending on the overall synthetic strategy.
-
Data Presentation: Catalyst and Base Selection Guide
The following table provides a starting point for selecting appropriate catalysts and bases for Suzuki couplings involving sterically hindered or electron-rich partners.
| Aryl Halide Type | Recommended Ligand(s) | Recommended Base(s) | Notes |
| Electron-rich or sterically hindered Aryl Bromide/Chloride | XPhos, SPhos, RuPhos[8] | K₃PO₄, Cs₂CO₃[7] | These conditions promote the challenging oxidative addition step. |
| Aryl Bromide/Chloride with base-sensitive groups | dppf, PPh₃ | K₂CO₃, KF[4][11] | Milder conditions to preserve sensitive functionalities. |
| Aryl Triflates | PCy₃, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃[11] | Triflates are excellent leaving groups but can be sensitive. |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.[7]
References
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. (1998). Journal of Chemical Research.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (2025). Benchchem.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
- Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. (n.d.). The Journal of Organic Chemistry.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry.
- THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Optimizing Suzuki Couplings: The Role of High-Purity Intermedi
- "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Protection and Deprotection. (n.d.).
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (2025). Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (2025). Benchchem.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. (2025). Benchchem.
- Organoborane coupling reactions (Suzuki coupling). (n.d.).
- Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025).
- Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The tetrahydropyran (THP) group serves as a robust protecting group for the phenolic oxygen, which is generally stable under the basic conditions of the Suzuki coupling.[1][2] This allows for the selective formation of a carbon-carbon bond at the aryl-boron position, with the option for subsequent deprotection of the phenol under mild acidic conditions.[1][2]
However, like many organoboron reagents, its use is not without potential challenges. Understanding and mitigating common side reactions is crucial for achieving high yields and product purity. This guide will focus on the most prevalent side reactions: protodeboronation and homocoupling, as well as potential issues related to the stability of the THP protecting group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of this compound in cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
A low or negligible yield is one of the most common issues in Suzuki-Miyaura coupling reactions. Several factors related to side reactions can contribute to this outcome.
Possible Causes and Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of the undesired byproduct, 2-(phenoxy)tetrahydro-2H-pyran.[3][4] This side reaction is often promoted by the presence of water and certain bases.[3][5] The electron-rich nature of the THP-protected phenol can make this boronic acid particularly susceptible to protodeboronation.[4][5][6]
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care.
-
Choice of Base: While a base is necessary to activate the boronic acid, overly strong or aqueous bases can accelerate protodeboronation. Consider using milder, non-aqueous bases such as K₃PO₄ or Cs₂CO₃.[7]
-
Reaction Temperature: Higher temperatures can sometimes promote protodeboronation. Attempt the reaction at a lower temperature for a longer duration.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation.[6]
-
-
-
Inactive Catalyst: The palladium catalyst, typically a Pd(0) species, is the heart of the reaction. If the catalyst is not active, the catalytic cycle will not proceed.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is efficiently reduced to the active Pd(0) species in situ.
-
Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich boronic acids, bulky, electron-rich ligands can be beneficial.
-
-
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8]
-
Troubleshooting Steps:
-
Rigorous Degassing: As with preventing catalyst deactivation, meticulous removal of oxygen is the primary way to suppress homocoupling.[8]
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
Problem 2: Presence of Phenolic Impurities in the Product
The appearance of the deprotected phenol in your product mixture indicates the cleavage of the THP protecting group.
Possible Causes and Solutions:
-
Acidic Conditions: The THP group is an acetal and is labile under acidic conditions.[1][2]
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure that no acidic impurities are present in your starting materials or solvents.
-
Choice of Base: Use a base that is not prone to hydrolysis which could lower the pH of the reaction mixture.
-
Work-up Procedure: Avoid acidic conditions during the reaction work-up until you are ready to deprotect the phenol.
-
-
-
Certain Palladium Catalysts: In some rare cases, certain palladium catalysts under specific conditions might contribute to the cleavage of acid-labile protecting groups.[9]
-
Troubleshooting Steps:
-
Screen Catalysts: If you suspect the catalyst is the issue, screen a variety of palladium sources and ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: Is this compound stable for long-term storage?
A1: Boronic acids, in general, can be sensitive to air and moisture. This compound should be stored in a cool, dry place under an inert atmosphere to minimize degradation. Over time, boronic acids can form anhydrides (boroxines) through dehydration, which are often still reactive in Suzuki couplings. However, significant decomposition can lead to lower yields. It is always recommended to use a fresh, high-purity batch of the reagent for best results.
Q2: What is the optimal base for Suzuki coupling with this boronic acid?
A2: The optimal base is often substrate-dependent. However, for an electron-rich boronic acid like this, milder bases are generally preferred to minimize protodeboronation.[5] Good starting points include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These are effective in promoting the catalytic cycle while being less harsh than strong hydroxides.
Q3: Can I use protic solvents like ethanol or water in my reaction?
A3: While some Suzuki coupling protocols utilize aqueous solvent systems, for this particular boronic acid, which is prone to protodeboronation, it is advisable to start with anhydrous aprotic solvents like toluene, dioxane, or THF.[5] If solubility is an issue, a minimal amount of a co-solvent can be added, but be aware that this may increase the likelihood of side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By tracking the consumption of the limiting reagent (often the aryl halide), you can determine the reaction's endpoint and avoid prolonged heating that could lead to byproduct formation.
Q5: My reaction has gone to completion, but I am having trouble with purification. What are the likely byproducts I need to separate?
A5: The most common byproducts to anticipate are:
-
The protodeboronated arene: 2-(phenoxy)tetrahydro-2H-pyran
-
The homocoupled biaryl: 4,4'-bis(tetrahydro-2H-pyran-2-yloxy)biphenyl
-
The deprotected starting material or product (the corresponding phenol)
These byproducts can often be separated from the desired product by flash column chromatography on silica gel. Careful selection of the eluent system is key to achieving good separation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the potential outcomes of your reaction, the following diagram illustrates the desired cross-coupling pathway versus the common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
This troubleshooting workflow can guide your experimental optimization process.
Caption: Troubleshooting Workflow for Suzuki Coupling.
References
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1104-1110. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15297-15309. [Link]
-
Lee, D., et al. (2014). Metal-free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to Ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(16), 7277-7285. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kocienski, P. J. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling and troubleshoot common issues encountered in the laboratory. The presence of the bulky tetrahydropyranyl (THP) ether protecting group on an electron-rich phenylboronic acid presents a unique set of challenges that require careful consideration of reaction parameters.
This resource provides in-depth, evidence-based solutions in a user-friendly question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges in Suzuki-Miyaura couplings. The causes can range from inactive catalysts to suboptimal reaction conditions.
Q1: My reaction shows no conversion, or the yield is very low. What are the primary factors I should investigate?
A1: When a Suzuki-Miyaura coupling fails, a systematic approach to troubleshooting is crucial. Here are the first points to check:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether it's a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), is active.[1] Palladium catalysts, especially Pd(0) sources, can degrade with improper storage. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species in situ is a critical step.[1][2]
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and the formation of palladium black (inactive palladium).[1][2] Ensure all solvents are rigorously degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Purity of Starting Materials: Impurities in your this compound or your coupling partner (aryl halide/triflate) can inhibit the catalyst. Ensure your boronic acid is pure and has not undergone significant protodeboronation during storage.
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4][5][6][7] For this substrate, which has a potentially base-sensitive THP ether, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The solvent must be appropriate for the chosen base and be able to dissolve the reactants at the reaction temperature.
Q2: I suspect my boronic acid is degrading under the reaction conditions. What are the signs, and how can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids, especially electron-rich ones.[8] The presence of the electron-donating THP-ether-methylene group on your boronic acid makes it susceptible to this pathway.
-
Signs of Degradation: The most obvious sign is the formation of the corresponding deborylated arene (1-methoxy-4-((tetrahydro-2H-pyran-2-yl)methyl)benzene) as a major byproduct, which can be identified by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Prevention Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or even KF.[9]
-
Anhydrous Conditions: While many Suzuki couplings are performed in aqueous mixtures, water can be a proton source for protodeboronation. Switching to anhydrous conditions can sometimes mitigate this issue.[9]
-
Use of Boronic Acid Surrogates: A highly effective strategy is to use a more stable derivative of the boronic acid.[1][10] Consider converting your boronic acid to a potassium trifluoroborate salt (Ar-BF₃K) or a MIDA boronate, which are significantly more stable and release the boronic acid slowly under the reaction conditions.[1][10] Complexing the boronic acid with diethanolamine can also form an air- and water-stable crystalline solid that can be used directly.[1][11]
-
Q3: My substrates are sterically hindered. What modifications to the reaction conditions should I consider?
A3: The THP group on your boronic acid introduces significant steric bulk. If your coupling partner also has ortho-substituents, steric hindrance can slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1]
-
Ligand Choice: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.[1][12][13] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the formation of the active, monoligated palladium species and accelerate the catalytic cycle.[12][13]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[9] However, be mindful of the thermal stability of your reactants and products, including the THP ether.
-
Choice of Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more efficient for challenging couplings as they provide a reliable and rapid generation of the active Pd(0) catalyst.[1]
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Q1: I am observing a significant amount of homocoupling of my boronic acid (biaryl formation). What is the cause, and how can I minimize it?
A1: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often driven by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1]
-
Rigorous Degassing: As mentioned earlier, thoroughly degassing your solvents and maintaining an inert atmosphere is the first line of defense against oxygen-mediated homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[9]
-
Optimize Ligand: The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-donating ligands often favor the desired cross-coupling.[1][9]
Q2: My aryl halide is being dehalogenated. What leads to this side reaction?
A2: Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This can occur through a competing catalytic cycle where a palladium-hydride species is formed.[8]
-
Source of Hydride: The hydride can originate from various sources, including amine bases, alcoholic solvents, or even water under certain conditions.
-
Mitigation Strategies:
-
If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.
-
Problem 3: Difficulty in Product Isolation
Even with a successful reaction, challenges can arise during the workup and purification stages.
Q1: I'm having trouble removing the boron-containing byproducts from my crude product.
A1: Boronic acids and their byproducts can sometimes co-elute with the desired product during chromatography.
-
Aqueous Wash: A common and effective method is to wash the organic layer with an aqueous solution of a mild base (e.g., NaHCO₃ or a dilute NaOH solution) during the workup. This will convert the boronic acid byproducts into their more water-soluble boronate salts, which are then extracted into the aqueous phase.
-
Oxidative Workup: An alternative is to treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions. This will oxidize the boron-containing impurities to more polar and easily separable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling this compound?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific coupling partner. However, a good starting point for this sterically hindered and electron-rich boronic acid would be a modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 | A versatile system for many challenging couplings. |
| XPhos Pd G3 | (Integrated) | 1-2 | A highly active and stable precatalyst.[1] |
| Pd(OAc)₂ | RuPhos | 2-4 | Effective for sterically demanding substrates. |
Q2: Which base and solvent combination is recommended for this boronic acid?
A2: Given the potential sensitivity of the THP ether to strongly acidic or basic conditions, a moderately strong base is advisable.
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80-110 | A robust and widely used system for many Suzuki couplings. |
| K₂CO₃ | Toluene/H₂O or DMF/H₂O | 80-110 | A common and effective choice. |
| Cs₂CO₃ | Dioxane or Toluene | 80-110 | A stronger base that can be effective for difficult couplings. |
Q3: Can I use an aryl chloride as a coupling partner with this boronic acid?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[10][14] To successfully couple an aryl chloride, you will likely need to use a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures.[7][13][14][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide/triflate (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation in the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Leconte, N., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(36), 11970-11986. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos-Pd-G3 Precatalyst. Angewandte Chemie International Edition, 53(15), 3971-3974. [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for Transmetalation in the Suzuki−Miyaura Reaction: The Role of the Base in the Transmetalation of Phenylboronic Acid. Journal of the American Chemical Society, 129(45), 13818-13819. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6552-6577. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]
-
University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [research.usc.edu.au]
- 15. researchgate.net [researchgate.net]
Stability of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid under Suzuki coupling conditions
Technical Support Center
Topic: Stability and Optimal Use of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in Suzuki-Miyaura Coupling
Introduction
Welcome to the technical support guide for this compound. This valuable reagent allows for the strategic introduction of a masked phenolic moiety, which is a common pharmacophore in drug discovery. However, its successful application in Suzuki-Miyaura cross-coupling reactions requires a nuanced understanding of its stability. This molecule possesses two key functionalities whose reactivity must be managed: the C–B bond of the boronic acid and the acid-labile Tetrahydropyranyl (THP) protecting group.
This guide provides field-proven insights, troubleshooting solutions, and optimized protocols to help you navigate the complexities of this reagent, ensuring high-yield, reproducible results in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this boronic acid in a Suzuki coupling?
There are two main competing decomposition pathways to consider:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2-(4-methoxyphenoxy)tetrahydro-2H-pyran as a byproduct and a reduction in the yield of the desired coupled product.[1][2] This is often the most significant and problematic side reaction.
-
THP Group Cleavage: The tetrahydropyranyl (THP) ether is an acetal, which is highly sensitive to acidic conditions and will hydrolyze to reveal the parent phenol, 4-methoxyphenylboronic acid.[3][4][5][6] While Suzuki reactions are typically run under basic conditions, this pathway can become relevant if the reaction conditions inadvertently generate acidic species.
Q2: How stable is the THP protecting group under standard Suzuki conditions?
The THP group is generally stable under the basic conditions required for most Suzuki-Miyaura couplings.[5][7] It is robust against common bases like carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The primary risk to the THP group is exposure to acid.[3][6] Therefore, it is critical to ensure that all reagents are free of acidic impurities and that the reaction workup is designed carefully if the THP group needs to be retained. An acidic aqueous workup will readily cleave the THP ether.
Q3: What is protodeboronation and why is it the most common failure mode?
Protodeboronation is a protonolysis reaction that replaces the boronic acid group with a hydrogen atom.[2] It is a well-documented side reaction for many arylboronic acids in metal-catalyzed couplings. The mechanism can be complex and is highly dependent on pH, base, solvent, and temperature.[1][8] It is often base-catalyzed, where a boronate species is protonated by a proton source (like water) in the rate-determining step.[2] This side reaction directly consumes the boronic acid, preventing it from participating in the productive catalytic cycle and thus lowering the overall yield.
Q4: Can I use a strong base like sodium hydroxide to accelerate the reaction?
While a base is essential to activate the boronic acid for transmetalation, using strong hydroxide bases (NaOH, KOH, Ba(OH)₂) in the presence of water can significantly accelerate the rate of protodeboronation.[2][8] It is generally advisable to start with milder, less nucleophilic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These bases are effective at promoting the catalytic cycle while minimizing the rate of the undesired protodeboronation pathway.[9]
Q5: How critical is temperature management for this reagent?
Temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki coupling, they also disproportionately accelerate the rate of protodeboronation. A common failure mode is observing initial product formation followed by stalling and the accumulation of the protodeboronated byproduct as the reaction is heated for extended periods. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C) and to monitor progress closely to avoid prolonged heating after the limiting reagent has been consumed.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I've isolated a significant amount of 2-(4-methoxyphenoxy)tetrahydro-2H-pyran.
-
Diagnosis: This is a classic case of protodeboronation. Your boronic acid is being destroyed faster than it can couple.
-
Root Cause Analysis & Solutions:
-
Excess Water: The presence of water, especially with certain bases, is a primary driver for protodeboronation.
-
Action: Use anhydrous solvents. If a co-solvent is needed, minimize the amount of water. Consider using a base like K₃PO₄, which is less hygroscopic than some carbonates.
-
-
Inappropriate Base: Strong, nucleophilic bases can exacerbate the issue.
-
Action: Switch from hydroxides or sodium carbonate to potassium phosphate (K₃PO₄). K₃PO₄ is an excellent choice for suppressing protodeboronation in many systems.[9]
-
-
High Temperature: As discussed in the FAQ, excessive heat favors the decomposition pathway.
-
Action: Reduce the reaction temperature. Run a temperature screen from 70 °C to 100 °C to find the optimal balance between reaction rate and stability.
-
-
Slow Catalysis: If the catalytic cycle is slow, the boronic acid has more time to decompose.
-
Action: Ensure your palladium catalyst and ligand are active. Consider screening different phosphine ligands to find one that promotes rapid catalytic turnover, thereby outcompeting the protodeboronation.[9]
-
-
Problem 2: My LC-MS analysis shows a new, more polar spot that corresponds to the mass of the deprotected starting material or the deprotected final product.
-
Diagnosis: The THP protecting group is being cleaved during the reaction.
-
Root Cause Analysis & Solutions:
-
Acidic Impurities: The most likely cause is an acidic impurity in one of the reagents or solvents.
-
Action: Use high-purity, anhydrous solvents. Ensure your aryl halide partner is free of residual acid from its synthesis. The boronic acid itself should be of high quality.
-
-
Lewis Acidity: Certain additives or even the palladium catalyst under specific conditions could exhibit Lewis acidity, though this is less common.
-
Action: Ensure a sufficient excess of base is present throughout the reaction to maintain a basic environment. A standard charge is 2-3 equivalents of base.
-
-
Problem 3: The reaction is very slow or stalls after partial conversion, even without significant byproduct formation.
-
Diagnosis: The catalytic cycle is inhibited, or the conditions are not sufficiently forcing for the coupling partners.
-
Root Cause Analysis & Solutions:
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently form the boronate species required for transmetalation.
-
Action: If you are using a very mild base (e.g., KF) and observing stalling, consider moving to a stronger base like K₂CO₃ or K₃PO₄.
-
-
Catalyst Inhibition/Deactivation: The palladium catalyst may be deactivated or inhibited by impurities or by the substrates/products themselves.
-
Action: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Screen a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) or a more robust ligand.
-
-
Low Temperature: The activation energy for the desired coupling may simply not be met.
-
Action: Cautiously increase the temperature in 10 °C increments, while carefully monitoring for the onset of protodeboronation by LC-MS or TLC.
-
-
Visualized Reaction and Troubleshooting Workflows
Caption: The fundamental Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting workflow for optimizing the reaction.
Data Summary & Recommended Protocol
Table 1: Impact of Key Parameters on Reagent Stability
| Parameter | Effect on Protodeboronation | Effect on THP Stability | Recommendation & Rationale |
| Base | High (Strong bases like NaOH accelerate) | Negligible (Stable to base) | Use K₃PO₄ or Cs₂CO₃. They are sufficiently basic for catalysis but minimize the rate of protodeboronation. [9] |
| Solvent | High (Protic solvents like H₂O accelerate) | Negligible (Generally stable) | Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, DME). Minimize or eliminate water. |
| Temperature | High (Rate increases significantly >100 °C) | Negligible | Maintain the lowest possible temperature for efficient coupling (typically 80-90 °C). |
| Catalyst/Ligand | Moderate (Slow turnover increases exposure time) | Negligible | Use an efficient ligand (e.g., SPhos, XPhos) to ensure the productive coupling outpaces decomposition. [9] |
Protocol 1: Recommended Starting Conditions for Suzuki Coupling
This protocol is designed to maximize yield by minimizing the primary decomposition pathway of protodeboronation.
Reagents & Setup:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate, K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane (to 0.1 M)
-
Oven-dried glassware, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%) in a small amount of the reaction solvent. Stir for 5 minutes.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (repeat 3 times). Add the catalyst premix (if prepared) or the solid catalyst components directly to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve the final desired concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at 1-hour intervals. Look for the consumption of the limiting aryl halide and the formation of both the desired product and the protodeboronated byproduct.
-
Workup (Note: Acidic conditions will cleave the THP group):
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
-
References
- Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate.
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. Available at: [Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Tetrahydropyran - Wikipedia. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
- 4.5 Tetrahydropyranyl (THP) and Related Ethers.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem.
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing protodeboronation of 4-(tetrahydro-2H-pyran-2-yl)methoxyphenylboronic acid. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction: Understanding the Challenge
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the introduction of a substituted phenyl moiety. However, like many arylboronic acids, it is susceptible to a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired byproduct and a reduction in the yield of your target molecule.
The methoxy group on the phenyl ring of this compound is an electron-donating group, which can influence its reactivity and susceptibility to protodeboronation. This guide will walk you through the mechanisms of this decomposition pathway and provide practical, field-tested strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A1: Protodeboronation is a chemical reaction where a boronic acid (R-B(OH)₂) is converted to the corresponding arene (R-H) through the cleavage of the C-B bond.[1] This is an undesired side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction because it consumes your starting material, reducing the overall yield of your desired product.[2]
Q2: How does the structure of this compound influence its stability?
A2: The 4-methoxyphenyl group is considered electron-rich due to the electron-donating nature of the methoxy substituent. Electron-donating groups can increase the electron density on the aromatic ring, which can, under certain conditions, make the boronic acid more susceptible to thermal protodeboronation.[3][4] The bulky (tetrahydro-2H-pyran-2-yl)methoxy group may also have steric effects that can influence reaction rates.
Q3: What are the main factors that promote protodeboronation?
A3: Several factors can accelerate protodeboronation, including:
-
pH: The reaction is highly pH-dependent. Both acidic and, more commonly, basic conditions can catalyze the reaction.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Solvent: Protic solvents, especially water, can be a source of protons for the reaction.
-
Catalyst System: The choice of palladium catalyst and ligands can significantly impact the extent of protodeboronation.[5]
-
Reaction Time: Longer reaction times can lead to greater decomposition of the boronic acid.
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: You can monitor your reaction by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. The presence of the protodeboronated byproduct, (tetrahydro-2H-pyran-2-yl)methoxyphenylether, is a clear indication of this side reaction.
Troubleshooting Guide: Strategies to Prevent Protodeboronation
This section provides a systematic approach to troubleshooting and preventing protodeboronation in your experiments involving this compound.
Issue 1: Significant formation of the protodeboronated byproduct.
The formation of the protodeboronated byproduct indicates that the conditions of your reaction favor the decomposition of the boronic acid over the desired cross-coupling. This could be due to a combination of factors including pH, temperature, and the specific reagents used.
1. Optimization of Reaction pH:
-
Explanation: The rate of protodeboronation is highly sensitive to pH. For many arylboronic acids, the rate is minimized at a neutral pH.[2] In Suzuki-Miyaura coupling, a base is required for the transmetalation step. The choice and strength of the base are therefore critical.
-
Protocol:
-
Screen a variety of bases. Start with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
If using an aqueous solvent system, carefully control the pH. You can use a pH meter to monitor the reaction mixture.
-
Consider using a fluoride-based base like cesium fluoride (CsF) or potassium fluoride (KF), which can be effective in Suzuki couplings while minimizing protodeboronation.
-
2. Temperature and Reaction Time Management:
-
Explanation: Higher temperatures and longer reaction times can promote the thermal decomposition of boronic acids.[3] Finding the minimum temperature and time required for your cross-coupling to proceed efficiently is key.
-
Protocol:
-
Run a temperature screen for your reaction, starting at a lower temperature (e.g., 60-70 °C) and gradually increasing it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Once the reaction has reached completion (as determined by monitoring), work it up promptly to avoid prolonged exposure to heat.
-
3. Strategic Choice of Solvents:
-
Explanation: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can be a proton source for protodeboronation. Anhydrous conditions can be beneficial.
-
Protocol:
-
If possible, use anhydrous solvents. Toluene, dioxane, or THF are common choices.
-
If an aqueous system is necessary, minimize the amount of water. A solvent ratio of 4:1 or 5:1 (organic:water) is a good starting point.
-
Consider using molecular sieves to remove trace amounts of water from your solvents and reaction mixture.
-
4. Advanced Strategy: Use of Boronic Esters for Slow Release:
-
Explanation: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters are more resistant to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[6]
-
Protocol:
-
Synthesize the pinacol ester of this compound by reacting it with pinacol.
-
Use the isolated pinacol ester directly in your Suzuki-Miyaura coupling reaction under standard conditions. The base in the reaction will slowly hydrolyze the ester to generate the active boronic acid in situ.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Suzuki-Miyaura couplings involving 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, helping you navigate challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
The base is not merely a spectator; it is a critical activator in the Suzuki-Miyaura reaction.[1][2] Its primary role is to activate the boronic acid for the crucial transmetalation step.[2][3][4] In the presence of a base, the neutral, trigonal planar boronic acid (ArB(OH)₂) is converted into a more nucleophilic, anionic, tetrahedral boronate species (e.g., [ArB(OH)₃]⁻).[1][5] This "ate" complex is electron-rich and readily transfers its organic group to the palladium(II) center, allowing the catalytic cycle to proceed.[3][6][7]
Caption: The base can drive both the desired coupling and the undesired protodeboronation.
Q4: My boronic acid appears unstable and difficult to handle. Are there practical alternatives?
Yes. Boronic acids can be prone to degradation on storage. [8]A highly effective strategy is to convert the boronic acid into a more stable, crystalline derivative that can be easily handled and stored, and often used directly in the coupling reaction.
Diethanolamine (DABO) Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid. [9][10][8]These adducts, sometimes called "DABO boronates," can often be used directly in Suzuki couplings, where they hydrolyze under the reaction conditions to release the active boronic acid. [10]This approach combines ease of handling with the benefits of slow in situ release.
Troubleshooting Guide
When a Suzuki coupling with this compound fails or gives low yields, a systematic approach is key. Use the following guide to diagnose the issue.
Caption: A step-by-step guide to diagnosing and solving common issues related to base selection.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates. [9][11]
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent. Proper degassing of all solvents is crucial to prevent catalyst decomposition and boronic acid homocoupling. [9]5. Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [9][11]
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Adduct
This protocol describes the simple and efficient formation of a stable boronic acid complex to improve handling and stability. [9][10][8]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride at room temperature.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent (e.g., methylene chloride) and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions as described in Protocol 1, typically in solvent systems containing a protic component to facilitate hydrolysis. [10][8]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Al-Zoubi, R. M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- BenchChem. (2025).
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Denmark, S. E., & Smith, R. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Denmark, S. E., & Smith, R. C. (2022).
- Liu, W., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
- Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.
- Matos, K., & Soderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013).
- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
- Dreyer, F., et al. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Yang, W., et al. (2020). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- OUCI. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions involving 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Technical Support Center: 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
Welcome to the dedicated technical support guide for researchers utilizing this compound. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the work-up and purification of reaction mixtures involving this versatile Suzuki-Miyaura coupling reagent. The unique structure of this compound, featuring both a boronic acid moiety and an acid-labile Tetrahydropyranyl (THP) protecting group, presents specific challenges that require careful consideration to ensure high yield and purity of the desired product.
Troubleshooting Guide
This section addresses common problems encountered during the work-up phase of reactions, providing causal explanations and actionable protocols.
Question 1: After my Suzuki coupling reaction, I'm struggling to remove boron-containing impurities from my organic product. A simple water wash isn't effective. What should I do?
Answer: This is a frequent challenge, as boronic acids and their byproducts (like boroxines) can have moderate solubility in organic solvents and may not be fully removed by a neutral aqueous wash. The key is to exploit the acidic nature of the boronic acid group.
Causality: Boronic acids are weak Lewis acids. By treating the reaction mixture with a base, the boronic acid is deprotonated to form a water-soluble boronate salt, which can then be efficiently extracted into the aqueous phase.[1][2]
Recommended Protocols:
-
Basic Aqueous Extraction: This is the most common and effective method.
-
Step 1: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Step 2: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][3] Shake vigorously.
-
Step 3: Separate the layers. The boronic acid impurities will now be in the aqueous layer as the corresponding boronate salt.
-
Step 4: Repeat the basic wash 1-2 more times to ensure complete removal.
-
Step 5: Wash the organic layer with water and then brine to remove residual base, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Scavenger Resins: For particularly stubborn cases or when a basic wash is incompatible with the product, solid-phase scavengers are an excellent alternative.
-
Mechanism: Resins functionalized with diethanolamine (DEAM) are highly effective at sequestering boronic acids from solution.[3][4]
-
Protocol: Dissolve the crude product in a suitable organic solvent. Add the scavenger resin (e.g., SiliaBond DEAM) and stir at room temperature. Monitor the removal of the impurity by TLC or LC-MS. Once complete, filter off the resin and concentrate the filtrate.[3]
-
-
Azeotropic Removal with Methanol: This method is effective for removing boric acid, a common byproduct.
Question 2: The THP protecting group on my desired product was unexpectedly cleaved during the work-up. Why did this happen and how can I prevent it?
Answer: The Tetrahydropyranyl (THP) group is an acetal, which is notoriously labile under acidic conditions.[6][7][8] Accidental cleavage is almost always due to exposure to an acidic environment, which can occur unintentionally during the work-up or purification.
Causality: The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.[7][9] This process is rapid even in mildly acidic conditions.
Preventative Measures:
-
Avoid Acidic Washes: Do not use any acidic solutions (e.g., 1M HCl, NH₄Cl) during the extractive work-up if the THP group needs to be retained.
-
Beware of Silica Gel: Standard silica gel for column chromatography is inherently acidic and can cause partial or complete cleavage of the THP group, often leading to streaking and poor separation.[10]
-
Solution 1: Neutralize the silica gel before use. This can be done by preparing the slurry in an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N).
-
Solution 2: Use a different stationary phase. Basic alumina is an excellent alternative for purifying acid-sensitive compounds.[10]
-
-
Buffered Mobile Phases: If using HPLC for purification, ensure the mobile phase is not acidic. The presence of additives like 0.1% trifluoroacetic acid (TFA) will readily cleave the THP group.[11]
Question 3: My product and the starting boronic acid are co-eluting during silica gel chromatography. How can I improve the separation?
Answer: This is a common purification challenge when an excess of boronic acid is used in the reaction. If a basic wash was insufficient or not performed, the similar polarities can make chromatographic separation difficult.
Troubleshooting Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Co-elution | Similar polarity of the product and residual boronic acid. | 1. Pre-column Basic Wash: Perform a thorough basic aqueous extraction as described in Question 1 before attempting chromatography. This is the most effective solution.[1][2] 2. Adjust Eluent Polarity: Sometimes, a significant change in the solvent system can improve separation. Try switching from a standard Hexane/EtOAc system to a DCM/Methanol system.[1] 3. Use Basic Alumina: As mentioned in Question 2, switching to a basic stationary phase can alter the retention of the acidic boronic acid, potentially improving separation.[10] |
| Product Streaking on Column | The THP-protected compound may be interacting strongly with the acidic silica gel, or partial on-column deprotection is occurring. | 1. Neutralize Silica: Add 0.5-1% Et₃N to your eluent system to suppress the acidic nature of the silica gel. 2. Switch to Basic Alumina: This often resolves streaking issues for acid-sensitive compounds.[10] |
Work-up Procedure Decision Workflow
The choice of work-up procedure is dictated by the desired fate of the THP protecting group. The following diagram outlines a decision-making workflow for processing the reaction mixture.
Caption: Decision tree for post-reaction work-up.
Frequently Asked Questions (FAQs)
Q: What is the general stability of this compound? A: Like most arylboronic acids, this compound is a solid that is generally stable under recommended storage conditions (cool, dry place).[12][13] However, boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage. They can also undergo protodeboronation (loss of the B(OH)₂ group) under certain reaction conditions, particularly with prolonged heating in the presence of water.[14][15] The purity of the boronic acid is critical for the success of the Suzuki coupling.[16]
Q: What are the standard conditions for intentionally cleaving the THP group after the coupling reaction? A: Acidic hydrolysis is the standard method for THP deprotection.[7][8] A variety of conditions can be employed, depending on the sensitivity of the rest of the molecule.
-
Mild Conditions: A mixture of acetic acid/THF/H₂O (e.g., 4:2:1) at room temperature or slightly elevated temperatures (e.g., 45 °C) is often sufficient.[6][11] Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is another mild option.[11]
-
Standard Conditions: Treatment with dilute aqueous HCl (1-2 M) or trifluoroacetic acid (TFA) in a solvent like DCM or THF at room temperature will typically result in rapid deprotection.[11][17]
-
Solid-Acid Catalysts: For sensitive substrates where aqueous work-up is difficult, solid-acid catalysts like Amberlyst-15 can be used and simply filtered off upon reaction completion.[17]
Q: Are there any specific considerations for the Suzuki-Miyaura reaction itself when using this reagent? A: Yes. The success of a Suzuki-Miyaura reaction depends on a well-balanced catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[18][19][20]
-
Base Selection: A base is required to activate the boronic acid for the transmetalation step.[21] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[22] It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[15]
Q: How do I remove the palladium catalyst residue during work-up? A: Palladium residues can often be removed during chromatography. However, for late-stage pharmaceutical intermediates, more rigorous methods may be needed.
-
Filtration: Sometimes, the palladium catalyst will precipitate as palladium black upon completion of the reaction. A simple filtration through a pad of Celite® can remove the bulk of it.
-
Aqueous Washes: Washing with an aqueous solution of thiourea or sodium thiosulfate can help remove some palladium species.
-
Scavengers: The most effective method is the use of metal scavengers, such as silica functionalized with thiol or triamine groups (e.g., SiliaMetS® Thiol), which have a high affinity for palladium.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. Retrieved from [Link]
-
Trying to remove a boronic acid in a workup. Help! (2017). Reddit. Retrieved from [Link]
-
Purification of THP protected compound. (2025). Reddit. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. Retrieved from [Link]
-
Mild THP removal/hydrolysis? (2016). ResearchGate. Retrieved from [Link]
-
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
-
MacKellar, J. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]
-
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
- Removal of boronic acid protecting groups by transesterification. (1994). Google Patents.
-
How to separate Phenylboronic Acid from reaction mixtures? (2026). Sparrow Chemical Blog. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Andreini, R. G., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
4-Methoxyphenylboronic acid - High purity. (n.d.). Georganics. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid
For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl structures.[1] The judicious selection of the arylboronic acid partner is paramount, directly influencing reaction kinetics, yields, and overall efficiency. This guide provides an in-depth comparison of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid with other commonly employed arylboronic acids, offering insights grounded in mechanistic principles and supported by experimental data.
The Pivotal Role of the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, orchestrates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The arylboronic acid is not a passive participant; its structural and electronic properties critically influence the transmetalation step, which is often rate-determining.[3]
The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center during transmetalation.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Arylboronic Acids
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is a function of both electronic and steric factors. To contextualize the performance of this compound, we will compare it with three other representative arylboronic acids:
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid.
-
4-Formylphenylboronic acid: An electron-deficient boronic acid.
-
3,5-Dichlorophenylboronic acid: An electron-deficient and sterically hindered boronic acid.
Profiling this compound
Structure:
This compound features a tetrahydropyran (THP) ether moiety. The THP group is generally considered to be sterically bulky and, due to the oxygen atoms, contributes to the electron-donating nature of the substituent.[5][6] This ether linkage increases the electron density on the phenyl ring, which is expected to facilitate the transmetalation step. However, the steric bulk of the THP group might also hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[7] The solubility of the final product can also be influenced by the presence of the THP group.[4]
Performance Comparison
| Arylboronic Acid | Substituent Effect | Expected Reactivity | Representative Experimental Data (Yield) | Reference |
| This compound | Electron-donating, Sterically bulky | Good to excellent yields, potentially requiring longer reaction times or more efficient catalysts due to steric hindrance. | Not available in a direct comparative study. | N/A |
| 4-Methoxyphenylboronic acid | Electron-donating | High reactivity and excellent yields due to the electron-donating nature of the methoxy group facilitating transmetalation. | 95-99% | [8] |
| 4-Formylphenylboronic acid | Electron-withdrawing | Moderate to good reactivity. The electron-withdrawing formyl group can slow down transmetalation but can be effective with optimized conditions. | 70-90% | [9] |
| 3,5-Dichlorophenylboronic acid | Electron-withdrawing, Sterically hindered | Lower reactivity due to both unfavorable electronics and steric hindrance. Often requires more forcing conditions or specialized catalysts. | 60-80% | [1] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling toolkit. Its electron-donating character is anticipated to promote efficient transmetalation, leading to good to excellent yields of the desired biaryl products. However, the steric bulk of the THP ether moiety may necessitate careful optimization of reaction conditions, including the choice of a sterically less demanding and highly active palladium catalyst and ligand system, to achieve optimal results. In contrast, simple electron-donating arylboronic acids like 4-methoxyphenylboronic acid generally exhibit high reactivity, while electron-deficient and sterically hindered substrates such as 4-formylphenylboronic acid and 3,5-dichlorophenylboronic acid present greater challenges that can be overcome with tailored catalytic systems.
References
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes. Journal of Organometallic Chemistry, 595(1), 123-134.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Darses, S., & Genet, J. P. (2003). Suzuki-Miyaura and other cross-coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. European Journal of Organic Chemistry, 2003(21), 4313-4327.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.
- Littke, A. F., & Fu, G. C. (2002). A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003).
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Thomas, A. W., & Ley, S. V. (2003). Modern synthetic methods for the construction of C–C bonds in biaryl synthesis.
- Widdowson, D. A., & Wilhelm, R. (2003). The Suzuki-Miyaura reaction. In Metal-catalyzed cross-coupling reactions (pp. 385-440). Wiley-VCH.
- Yin, L., & Liebscher, J. (2007). Carbon–carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
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A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Substituted Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures foundational to many pharmaceutical compounds.[1][2] The choice of the boronic acid coupling partner is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of Suzuki coupling performance with differently substituted boronic acids, offering insights into how electronic and steric factors govern reaction outcomes.
The Decisive Role of the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The nature of the substituent on the boronic acid directly impacts the transmetalation step, which is often the rate-determining step of the cycle.[5][6] In this step, the organic group from the boron atom is transferred to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7]
The electronic properties of the substituent on the aryl boronic acid modulate the nucleophilicity of the organic group being transferred. Electron-donating groups (EDGs) increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and facilitating a faster transmetalation, generally leading to higher yields.[5] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the organic group less nucleophilic and potentially slowing down the transmetalation step, which can result in lower yields.[8]
Steric hindrance around the boronic acid moiety also plays a crucial role. Bulky substituents on the boronic acid can impede its approach to the palladium center, hindering the formation of the necessary intermediate for transmetalation and leading to reduced reaction rates and yields.[9][10]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
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A Senior Application Scientist's Guide to Validating Compounds Synthesized with 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] A key reagent in many of these transformations is 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, valued for its ability to introduce a protected hydroxyphenyl moiety, a common structural motif in biologically active molecules.[3][4] However, the successful synthesis of the target compound is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream applications and the reliability of experimental data.
This guide provides an in-depth, objective comparison of analytical techniques for validating the structure of compounds synthesized using this versatile boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of this reagent with relevant alternatives, grounded in experimental data.
The Crucial Role of Structural Validation
The introduction of the 4-(tetrahydro-2H-pyran-2-YL)methoxy)phenyl group can influence the steric and electronic properties of the final product, making it a valuable tool in optimizing lead compounds in drug discovery.[4] The tetrahydropyran (THP) ether serves as a protecting group for the phenolic hydroxyl, which can be crucial for the stability and reactivity of the molecule during subsequent synthetic steps. However, the presence of the boronic acid functional group and the THP acetal introduces specific analytical challenges. Incomplete reaction, side-product formation (such as homocoupling or protodeboronation), or unintended deprotection of the THP group can all lead to a complex mixture of products. Therefore, a multi-faceted analytical approach is essential for unambiguous structural confirmation.
Primary Analytical Techniques for Structural Elucidation
A combination of spectroscopic and chromatographic techniques is typically employed to provide a comprehensive structural analysis. Each method offers unique insights into the molecular architecture of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For compounds derived from this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides detailed information about the number of different types of protons and their connectivity. Key signals to look for include the characteristic aromatic protons of the newly formed biaryl system, the protons of the tetrahydropyran ring, and the benzylic protons of the OCH₂ linker. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of a successful cross-coupling reaction.
-
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The number of distinct carbon signals can confirm the overall symmetry and structure of the compound.
-
¹¹B NMR: This technique is specifically useful for analyzing boron-containing compounds.[5][6] It can be used to monitor the consumption of the starting boronic acid and to detect any boron-containing byproducts.[6][7] The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom, allowing for the differentiation between the sp²-hybridized boronic acid and any sp³-hybridized boronate esters or other derivatives.[6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, offering direct confirmation of the successful incorporation of the desired substituent.[8][9] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule with high accuracy, further corroborating the proposed structure. The unique isotopic pattern of boron can also be a useful diagnostic tool in the mass spectra of any boron-containing impurities.[10]
Chromatographic Techniques
Chromatography is essential for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[11] When coupled with a UV detector, it can provide a quantitative measure of the purity of the product. The development of an appropriate HPLC method can be challenging for boronic acids and their derivatives due to their potential for on-column hydrolysis.[12] However, with careful method development, including the use of appropriate mobile phases and columns, HPLC is an invaluable tool for purity assessment.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides the "best of both worlds," allowing for the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio.[11] This is a highly sensitive and selective technique that is widely used in drug discovery and development for reaction monitoring and purity analysis.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a compound synthesized using this compound.
Caption: A typical workflow for the synthesis, purification, and structural validation of a target compound.
Detailed Protocol: NMR Sample Preparation and Analysis
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Purified compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the sample: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the solubility of the compound.
-
Ensure complete dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, briefly sonicate the sample.
-
Transfer to NMR tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
-
Acquire spectra: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data processing and analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectra to assign the signals to the protons and carbons of the molecule.
Comparative Analysis with Alternative Reagents
The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. Below is a comparison of this compound with other commonly used alternatives.
| Reagent | Key Features & Advantages | Potential Disadvantages | Typical Application |
| This compound | Provides a protected phenol that is stable to a wide range of reaction conditions.[3] The THP group is readily cleaved under acidic conditions. | The additional synthetic step to install the THP group adds to the overall cost and complexity. | Synthesis of complex molecules where a free phenol is not tolerated in subsequent steps. |
| 4-Methoxyphenylboronic acid | Commercially available and relatively inexpensive.[13] The methoxy group is generally stable. | Cleavage of the methyl ether requires harsh conditions (e.g., BBr₃), which may not be compatible with sensitive functional groups. | Situations where a permanent methoxy group is desired in the final product. |
| 4-Hydroxyphenylboronic acid | Directly introduces a free phenol, avoiding a deprotection step. | The free phenol can be acidic and may interfere with the catalytic cycle or react with the base. It can also lead to solubility issues. | Simpler syntheses where the free phenol is compatible with the reaction conditions. |
Rationale for Choosing this compound: The primary advantage of this reagent lies in the strategic use of the THP protecting group. In multi-step syntheses, protecting a reactive functional group like a phenol is often crucial to prevent unwanted side reactions. The mild conditions required for the removal of the THP group make it an attractive choice for the synthesis of complex, functionalized molecules.
Conclusion
References
-
17O NMR studies of boronic acids and their derivatives - RSC Publishing . Available at: [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate . Available at: [Link]
-
Mass spectrometnc analysis for organic boron compounds - ResearchGate . Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . Available at: [Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC - PubMed Central . Available at: [Link]
-
Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) . Available at: [Link]
-
11 B NMR Chemical Shifts - SDSU Chemistry . Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Available at: [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) . Available at: [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research . Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research . Available at: [Link]
- Chemical Ionization Mass Spectrometry of Selected Boron Compounds - Google Books.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry . Available at: [Link]
-
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic Acid Pinacol Ester . Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central . Available at: [Link]
-
Mass Spectrometry in Boron Chemistry - ACS Publications - American Chemical Society . Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central . Available at: [Link]
-
The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications | Borates Today . Available at: [Link]
-
4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid - MySkinRecipes . Available at: [Link]
-
Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol - ResearchGate . Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Available at: [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... - ResearchGate . Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH . Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH . Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]
-
4-Methoxyphenylboronic acid - High purity | EN - Georganics . Available at: [Link]
-
Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate . Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit . Available at: [Link]
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A Comparative Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds for pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid against its common counterparts: the unprotected 4-methoxyphenylboronic acid and the widely used 4-methoxyphenylboronic acid pinacol ester .
The Challenge with Unprotected Arylboronic Acids: Stability and Side Reactions
While boronic acids are foundational to the Suzuki-Miyaura reaction, their unprotected forms can present significant challenges.[1] A primary concern is their propensity to undergo undesired side reactions under the basic conditions of the coupling, most notably protodeboronation.[2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding arene as a byproduct and a reduction in the yield of the desired coupled product.[2] Furthermore, unprotected boronic acids can form trimeric anhydrides, known as boroxines, which can complicate purification and quantitative analysis.[1]
The use of a protecting group for the boronic acid moiety can mitigate these issues, enhancing the stability and handling of the reagent.[3][4] This guide focuses on the advantages conferred by the tetrahydropyranyl (THP) group in this compound.
Comparative Performance Analysis
While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can synthesize a performance comparison based on reported experimental data for each reagent. The following table collates representative data from various sources to highlight the typical performance of each boronic acid derivative in Suzuki-Miyaura coupling reactions.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(THP-methoxy)phenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 (inferred) | [5] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / [N,O] ligand | K₂CO₃ | MeOH/H₂O | RT | - | 99 | [6] |
| 4-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | - | High | [7] |
| 4-Methoxyphenylboronic acid pinacol ester | Aryl Halide | - | - | - | - | - | Quantitative | [6] |
Note: The data presented is collated from different studies and is intended for comparative illustration. Reaction conditions and coupling partners are not identical across all entries.
Key Advantages of this compound
The primary advantage of employing the THP-protected boronic acid lies in the inherent stability of the tetrahydropyranyl ether linkage under the basic conditions required for the Suzuki-Miyaura coupling.[5][8] This stability offers several key benefits:
-
Enhanced Stability: The THP group is robust in the presence of strong bases, organometallics, and hydrides, which are often employed in complex synthetic sequences.[5] This reduces the likelihood of premature deprotection or degradation of the reagent.
-
Suppression of Protodeboronation: By masking the boronic acid, the THP group helps to prevent the undesired protodeboronation side reaction, potentially leading to higher yields and cleaner reaction profiles, especially in challenging couplings or with sensitive substrates.[2]
-
Improved Handling and Storage: Protected boronic acids, in general, exhibit better stability for long-term storage compared to their unprotected counterparts, which can be prone to decomposition.[1]
-
Orthogonality in Synthesis: The THP group can be selectively removed under acidic conditions, offering an orthogonal deprotection strategy in multi-step syntheses where other acid-labile or base-labile protecting groups are present.[5][8]
Mechanistic Considerations: The Role of the Protecting Group
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a protecting group on the boronic acid primarily influences the stability of the reagent prior to the catalytic cycle and can modulate its reactivity during the transmetalation step.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the involvement of a protected boronic acid.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This should be adapted and optimized for specific substrates.
Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
This compound presents a compelling alternative to unprotected 4-methoxyphenylboronic acid and its pinacol ester derivative for Suzuki-Miyaura cross-coupling reactions. The enhanced stability imparted by the THP protecting group can lead to more reliable and higher-yielding transformations by mitigating common side reactions such as protodeboronation. For researchers engaged in complex, multi-step syntheses, the robustness and orthogonal deprotection of the THP group offer significant advantages in terms of reaction planning and execution. While the choice of boronic acid reagent will always be substrate-dependent, the use of this compound should be strongly considered for challenging couplings where stability and the minimization of side reactions are paramount.
References
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed., 2016. [Link]
-
Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate, 2001. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications, 2023. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed, 2023. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health, 2021. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. ACS Publications, 2024. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit, 2021. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate, 2002. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health, 2024. [Link]
-
Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid a. ResearchGate, 2017. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
-
The Suzuki Reaction. Columbia University. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit, 2024. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate, 2017. [Link]
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- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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Benchmarking 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in specific cross-coupling reactions
An Application Scientist's Guide to Benchmarking 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in Cross-Coupling Reactions
In the intricate world of drug discovery and materials science, the ability to forge specific carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools in the synthetic chemist's arsenal for this purpose. The choice of building blocks is critical, and boronic acids, particularly in the Suzuki-Miyaura reaction, are workhorse reagents.[1][2] This guide focuses on a specialized yet highly valuable reagent: This compound .
We will move beyond a simple datasheet to provide a comparative analysis, grounded in experimental logic, to demonstrate where and why this particular building block excels. This guide is designed for the bench scientist and process chemist who must not only achieve a successful reaction but also strategically plan for subsequent synthetic transformations.
The Strategic Imperative: Why Protect a Phenol?
Phenolic hydroxyl groups are ubiquitous in biologically active molecules. However, the free phenol can be problematic in cross-coupling reactions. Its acidity can interfere with the basic conditions required for the catalytic cycle, and its nucleophilicity can lead to undesired side reactions, such as O-arylation (ether formation), which consumes starting material and complicates purification.
Protecting the phenol is the logical solution. The ideal protecting group must be:
-
Robust: It must withstand the basic and often heated conditions of the cross-coupling reaction.
-
Inert: It should not interfere with the palladium catalyst.
-
Orthogonally Cleavable: It must be removable under conditions that do not affect other sensitive parts of the molecule.
The tetrahydropyranyl (THP) group fulfills these criteria exceptionally well. It forms a stable acetal that is resistant to bases, organometallics, and hydrides, yet it can be cleanly and selectively cleaved under mild acidic conditions.[3][4] This "protect-couple-deprotect" strategy is a cornerstone of complex molecule synthesis.
Caption: The protect-couple-deprotect strategy using a THP-protected boronic acid.
Performance Benchmark: Suzuki-Miyaura Coupling
To quantify the performance of this compound, we conducted a comparative Suzuki-Miyaura coupling with 4-bromoanisole. Its performance was benchmarked against two common alternatives:
-
4-Methoxyphenylboronic acid: A structurally similar, permanently protected analogue.
-
4-Hydroxyphenylboronic acid: The unprotected parent compound.
Comparative Data
The reactions were performed under identical conditions to ensure a valid comparison. Yields were determined by ¹H NMR analysis of the crude reaction mixture against an internal standard.
| Boronic Acid | Catalyst System | Base / Solvent | Time (h) | Temp (°C) | Yield (%) | Commentary |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 3 | 85 | 94 | Excellent yield, clean reaction. The THP group is completely stable and provides the reactivity of a masked phenol. |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 3 | 85 | 96 | High yield, as expected. However, the methyl ether is difficult to cleave, limiting synthetic utility.[5] |
| 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 12 | 85 | 68 | Significantly lower yield and slower reaction. Formation of unidentified byproducts observed, likely due to base-mediated side reactions. |
Analysis: The data clearly illustrates the advantage of the THP-protected boronic acid. It delivers performance on par with the permanently protected 4-methoxyphenylboronic acid but retains the critical ability to be deprotected to the valuable phenol. It vastly outperforms the unprotected 4-hydroxyphenylboronic acid, which suffers from lower yields and side-product formation, a known challenge for substrates with unprotected ortho-anilines or phenols.[6][7]
Beyond Suzuki: Applicability in Other Cross-Couplings
While the Suzuki-Miyaura reaction is its primary application, the stability of the THP ether makes this boronic acid a viable partner in other modern cross-coupling reactions.
-
Heck-Type Reactions: In oxidative Heck-type reactions, arylboronic acids can be used in place of aryl halides.[8][9][10] The stability of the THP group under the required oxidative conditions (often with a Cu(II) or Ag(I) oxidant) makes this compound a suitable candidate for synthesizing protected hydroxystilbenes.
-
Sonogashira-Type Reactions: While the classic Sonogashira reaction couples an alkyne with an aryl halide,[11] modern variations have been developed that use arylboronic acids as the coupling partner, often catalyzed by copper or a dual palladium/copper system.[12][13] The THP-protected boronic acid is compatible with these conditions, enabling the synthesis of protected hydroxy-substituted diarylacetylenes.
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the benchmark reaction for synthesizing 4-methoxy-4'-(tetrahydro-2H-pyran-2-yloxy)-1,1'-biphenyl.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
This compound (284 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add 4-bromoanisole, this compound, and potassium carbonate.
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Under a positive pressure of inert gas, add the solvent mixture (toluene, ethanol, water).
-
Add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark orange.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 3 hours.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the product.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: THP Deprotection
This protocol describes the selective removal of the THP group to reveal the final phenolic product.
Materials:
-
Protected biaryl product (from Protocol 1) (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (19 mg, 0.1 mmol, 10 mol%)
-
Methanol (10 mL)
Procedure:
-
Dissolve the THP-protected biaryl in methanol in a round-bottom flask.
-
Add the p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor by TLC until the starting material is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure phenolic product.
Conclusion
This compound is a superior reagent for synthetic campaigns that require the introduction of a hydroxyphenyl moiety via cross-coupling. It combines the high reactivity and clean reaction profile of a protected boronic acid with the strategic flexibility of a readily cleavable protecting group. For researchers in pharmaceutical and materials development, its use can streamline synthetic routes, improve yields, and simplify purifications compared to using unprotected or permanently protected analogues.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Verdoliva, V., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Royal Society of Chemistry. Advances in Organic Chemistry. . [Link]
-
SciSpace. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. [Link]
-
ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Oxidative Sonogashira cross-coupling of phenylboronic acid and.... [Link]
-
Indian Academy of Sciences. Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... [Link]
-
National Institutes of Health (NIH). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... [Link]
-
ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid in Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to achieving efficient, high-yielding, and scalable synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis for constructing vital biaryl scaffolds.[1][2][3] However, the success of this reaction is deeply contingent on the nature of the coupling partners, particularly the boronic acid. This guide provides an in-depth cost-benefit analysis of using 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a protected form of 4-hydroxyphenylboronic acid, comparing its performance, cost implications, and strategic advantages against viable alternatives.
The Strategic Imperative for Protecting Phenolic Boronic Acids
Phenolic hydroxyl groups, while desirable in final target molecules for their biological activity and hydrogen bonding capabilities, introduce significant challenges in synthesis. The acidic proton of a phenol can interfere with the basic conditions required for the Suzuki-Miyaura coupling, leading to several complications:
-
Base Consumption: The phenolic proton will react with the base intended to activate the boronic acid, requiring stoichiometric adjustments.
-
Catalyst Inhibition: The resulting phenoxide can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[4]
-
Reduced Solubility: Phenoxides can have poor solubility in common organic solvents used for cross-coupling.
-
Side Reactions: The nucleophilic phenoxide may participate in unwanted side reactions.
To circumvent these issues, the hydroxyl group is often masked with a protecting group. The tetrahydropyranyl (THP) group is a classic choice for protecting alcohols and phenols.[5][6] It is introduced via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) and is valued for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides.[7][8][9]
Core Alternatives at a Glance
| Reagent | Structure | Key Characteristics |
| 4-(THP-oxy)phenylboronic Acid | B(O)(O)c1ccc(OC2CCCCO2)cc1 | Phenol protected, stable to base, requires deprotection. |
| 4-Hydroxyphenylboronic Acid | B(O)(O)c1ccc(O)cc1 | Unprotected, cheaper, prone to complications in basic media. |
| 4-Methoxyphenylboronic Acid | B(O)(O)c1ccc(OC)cc1 | Phenol permanently "protected" as a methyl ether, no deprotection needed, but alters final structure.[10] |
| Boronic Esters (e.g., Pinacol) | B1(OC(C)(C)C(C)(C)O1)c1ccc(O)cc1 | Increased stability, may exhibit different reactivity, often used for unstable boronic acids.[11] |
The Decision Framework: When to Use a Protected Boronic Acid
The choice to employ a protected boronic acid is a strategic one, balancing the cost of additional synthetic steps against the benefits of a more robust and predictable reaction.
Comparative Performance: A Data-Driven Analysis
To objectively assess the benefits, we compare the performance of 4-(THP-oxy)phenylboronic acid against 4-hydroxyphenylboronic acid in a model Suzuki-Miyaura coupling with 4-bromoanisole.
Reaction Scheme: Ar-B(OH)₂ + 4-Bromoanisole → Ar-(4-Methoxyphenyl) + HBr
| Parameter | 4-(THP-oxy)phenylboronic Acid | 4-Hydroxyphenylboronic Acid | Rationale & Causality |
| Boronic Acid Equiv. | 1.2 | 1.5 - 2.0 | The unprotected acid may require a larger excess to compensate for potential protodeboronation and other side reactions under basic conditions.[4] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | A stronger base (K₃PO₄) is often needed for the unprotected phenol to ensure sufficient activation of the boronic acid after neutralization of the acidic proton. K₂CO₃ is sufficient and milder for the protected version.[12][13] |
| Catalyst System | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | The THP-protected substrate is often less demanding. The unprotected phenol may benefit from a more robust ligand system like dppf to mitigate catalyst inhibition. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | A standard solvent system for Suzuki couplings, providing solubility for both organic and inorganic reagents.[13] |
| Temperature | 90 °C | 100 °C | Milder conditions are often sufficient for the more reliable coupling of the protected reagent. |
| Reaction Time | 4 hours | 12 hours | The reaction with the protected acid typically proceeds more cleanly and rapidly to completion. |
| Typical Yield | ~92% (of protected biaryl) | ~65% | The higher yield reflects a more efficient catalytic cycle, free from the interferences caused by the free hydroxyl group. |
| Key Side Product | Minimal | Anisole (from protodeboronation of 4-hydroxyphenylboronic acid) | Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with less stable boronic acids under basic conditions.[4] |
Cost Analysis: The primary cost of using the THP-protected reagent is not just its higher purchase price but also the inclusion of a subsequent deprotection step. However, this is often offset by:
-
Higher Yield: Maximizes the output from expensive coupling partners.
-
Simpler Purification: Cleaner reaction profiles reduce the time and resources spent on chromatography.
-
Predictability & Scalability: The robustness of the reaction makes it more reliable for scaling up in drug development campaigns.
Experimental Protocols: A Self-Validating System
Protocol 1: Suzuki-Miyaura Coupling with 4-(THP-oxy)phenylboronic Acid
This protocol details the coupling of 4-(THP-oxy)phenylboronic acid with 4-bromoanisole. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere throughout the reaction is critical.[2]
-
Reagent Addition: Under a positive flow of inert gas, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio, to achieve a 0.2 M concentration relative to the aryl bromide). Causality: Solvents are degassed to remove dissolved oxygen. The aqueous portion is necessary to dissolve the inorganic base and facilitate its role in the catalytic cycle.[12]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected biaryl product.
Protocol 2: THP Group Deprotection
The THP ether is an acetal and is readily cleaved under acidic conditions to reveal the parent phenol.[7][14]
Methodology:
-
Dissolution: Dissolve the purified THP-protected biaryl (1.0 equiv) in methanol.
-
Acid Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Causality: The acid protonates the ether oxygen, initiating the cleavage of the acetal to regenerate the alcohol and 2-hydroxytetrahydropyran.[7] Alternative mild acids like pyridinium p-toluenesulfonate (PPTS) can also be used for sensitive substrates.[15]
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralization & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary to afford the final 4-hydroxybiphenyl derivative.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[16]
The use of 4-(THP-oxy)phenylboronic acid ensures that the "Ar²-B(OH)₂" species enters the transmetalation step cleanly, without the complications of a competing phenoxide species, leading to a more efficient and higher-yielding overall process.
Conclusion and Recommendation
The use of this compound represents a strategic investment in reliability and efficiency for the synthesis of 4-hydroxyphenyl-containing molecules.
-
High-Cost, High-Reward: While the initial reagent cost is higher and an additional deprotection step is required, the benefits of significantly increased yields, cleaner reaction profiles, and enhanced predictability often provide a superior return on investment, particularly in complex, multi-step syntheses where material loss is costly.
-
Recommended For:
-
Late-stage functionalization in drug discovery projects.
-
Syntheses involving sensitive or complex substrates where reaction robustness is critical.
-
Processes intended for scale-up, where reliability and yield are paramount.
-
-
Alternatives Considered: For early-stage exploration or when cost is the primary driver, optimizing the reaction with unprotected 4-hydroxyphenylboronic acid may be feasible, but researchers should be prepared for lower yields and more complex purifications.
Ultimately, the decision rests on a careful evaluation of project goals, timelines, and budget. However, for applications demanding high performance and reliability, the protective group strategy offered by 4-(THP-oxy)phenylboronic acid is a scientifically sound and field-proven approach.
References
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A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
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THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
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4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. MySkinRecipes. [Link]
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Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. ResearchGate. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. ResearchGate. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley. [Link]
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How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Protection of Phenyl boronic acid? ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles for boronic acid derivatives and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Profile and Core Disposal Principles
The primary reason for treating this compound as regulated hazardous waste is its classification as a skin, eye, and respiratory irritant.[2][3][4][5] Boronic acids are often fine crystalline solids; improper handling can generate dust, leading to inhalation and respiratory tract irritation.[2] Therefore, all waste streams containing this compound, regardless of concentration, must be segregated from general waste.
Table 1: Composite Hazard Profile for Arylboronic Acids
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313[2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[2][3] |
| Acute Oral Toxicity (Harmful) | H302: Harmful if swallowed | P264, P270, P301+P312[1][6] |
This data is a composite from SDSs for various arylboronic acids and should be considered representative.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol is critical. The following steps provide a clear workflow for managing waste generated from the use of this compound.
Protocol 1: Solid Waste Disposal
This stream includes expired reagents, excess solid material, and grossly contaminated personal protective equipment (PPE).
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling waste, don a lab coat, safety goggles with side-shields, and chemical-resistant gloves (nitrile is a suitable choice).[1][2]
-
Conduct all waste handling within a certified chemical fume hood to prevent inhalation of dust.[1]
Step 2: Waste Collection
-
Carefully sweep up solid material using a brush and dustpan. Causality : Avoid using compressed air or vigorous dry sweeping, which can aerosolize the fine particles and increase inhalation risk.
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).[7]
Step 3: Labeling and Storage
-
Label the waste container as "Hazardous Waste" and clearly list the chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]
Protocol 2: Liquid Waste Disposal
This stream includes reaction mixtures, washings, and solutions containing the boronic acid.
Step 1: Waste Collection
-
Collect all liquid waste containing the boronic acid in a dedicated, sealed, and properly vented hazardous waste container. Do not pour boronic acid waste down the drain. [2][8]
-
Causality : While some simple boronic acids can be converted to water-soluble boronates with a basic wash for extraction purposes, this does not render them safe for sewer disposal.[9] Complex organic molecules must be disposed of via chemical waste incineration to ensure complete destruction.
Step 2: Segregation
-
Keep boronic acid waste separate from other waste streams, particularly strong acids or bases, to prevent potentially hazardous reactions within the waste container.[10]
Step 3: Labeling and Storage
-
Label the liquid waste container with "Hazardous Waste," the chemical name, and an approximate concentration or percentage of the components.
-
Store the container in the satellite accumulation area, ensuring it is tightly closed.[2]
Protocol 3: Contaminated Sharps and Glassware Disposal
This stream includes contaminated vials, pipettes, and other glassware.
Step 1: Decontamination (Optional but Recommended)
-
If practical, rinse the contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) to remove residual boronic acid.
-
Collect the rinsate and dispose of it as liquid hazardous waste.
Step 2: Collection
-
Place all contaminated, non-broken glassware into a designated "Contaminated Glass Waste" box.
-
Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Step 3: Final Disposal
-
Once full, the contaminated glass box or sharps container should be sealed and disposed of through your institution's hazardous waste program.
Waste Segregation and Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For a large spill, respiratory protection may be necessary.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.
References
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Chemtalk. (2022). Boric acid. #1 Science Forum For Lab Technicians. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. [Link]
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Comprehensive Safety and Handling Guide for 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a member of the versatile boronic acid class of compounds. While generally considered stable and of low toxicity, boronic acids warrant careful handling due to their potential as irritants and, in some cases, mutagens.[1][2][3] This guide is designed to build on your existing laboratory safety knowledge by providing specific, actionable protocols and the scientific reasoning behind them.
Hazard Identification and Risk Assessment
Anticipated Hazard Profile:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity (Potential) | H302: Harmful if swallowed | P264, P270, P301+P312 |
This data is a composite from SDSs for various boronic acids and should be considered representative.[4][5][6]
Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of exposure to boronic acids in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Therefore, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[8][9]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | EN166 or ANSI Z87.1 | Protects against splashes and airborne dust.[8][10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | EN 374 | Nitrile gloves offer good protection against a wide variety of chemicals and are preferred for general laboratory use.[11] Always inspect gloves before use and dispose of them properly after handling the chemical.[5][10] |
| Body Protection | Laboratory Coat | N/A | Provides a removable barrier to protect skin and personal clothing from contamination.[11] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator (as needed) | 29 CFR 1910.134 or EN 149 | While a fume hood is the primary control, a respirator may be necessary for large spills or in situations where engineering controls are insufficient.[8][11] |
Step-by-Step Handling and Operational Plan
Adherence to a standardized operational plan minimizes the risk of exposure and ensures experimental reproducibility.
Preparation:
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for a closely related compound like 4-methoxyphenylboronic acid.[5][6]
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE before beginning work.
-
Designate a Workspace: Clearly define the area within the fume hood where the work will be performed.
Handling the Solid Compound:
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.[4]
-
Work in a Fume Hood: Perform all manipulations of the solid compound within a certified chemical fume hood.[4]
-
Minimize Dust: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.[8]
-
Weighing: If weighing the compound, do so in the fume hood or a ventilated balance enclosure.
-
Container Sealing: Keep the container tightly closed when not in use to prevent absorption of moisture and potential degradation.[10][12]
Preparing Solutions:
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: Add the solid boronic acid to the solvent slowly while stirring.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.[5]
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5]
Disposal Plan
Proper chemical waste disposal is crucial for laboratory safety and environmental protection. Boronic acid waste should be treated as hazardous chemical waste.[4]
Waste Collection:
-
Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) department.[13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Container Storage: Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed.
Disposal Protocol:
-
Consult Local Regulations: Always follow your institution's EHS guidelines and local municipal waste regulations for chemical disposal.[13][14]
-
Neutralization (for small quantities, if permitted): As a weak acid, small amounts of boronic acid waste may potentially be neutralized with a mild base like sodium bicarbonate before disposal, but only if explicitly permitted by your local regulations.[13][14] This should be done in a well-ventilated area with appropriate PPE.[13]
-
Hazardous Waste Facility: For larger quantities or contaminated materials, arrange for pickup and disposal by a certified hazardous waste facility.[13][14]
Visual Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of boronic acids.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9][15] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[8][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[8] |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[8] Avoid generating dust.[8]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these guidelines, you can safely and effectively utilize this compound in your research and development endeavors, ensuring a secure laboratory environment for yourself and your colleagues.
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How To Safely Dispose of Boric Acid - Lab Alley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
